Tyrphostin 25

Catalog No.
S576127
CAS No.
118409-58-8
M.F
C10H6N2O3
M. Wt
202.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tyrphostin 25

CAS Number

118409-58-8

Product Name

Tyrphostin 25

IUPAC Name

2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile

Molecular Formula

C10H6N2O3

Molecular Weight

202.17 g/mol

InChI

InChI=1S/C10H6N2O3/c11-4-7(5-12)1-6-2-8(13)10(15)9(14)3-6/h1-3,13-15H

InChI Key

YZOFLYUAQDJWKV-UHFFFAOYSA-N

SMILES

Array

Synonyms

(3,4,5-trihydroxybenzylidene)-malononitrile, tyrphostin 25, tyrphostin A25, tyrphostin-25

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C=C(C#N)C#N

The exact mass of the compound Tyrphostin A25 is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 676484. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Tyrphostins - Supplementary Records. It belongs to the ontological category of benzenetriol in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Mechanism of Action & Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Tyrphostin 25 functions mainly as a competitive inhibitor at the substrate-binding site of protein tyrosine kinases, a class of compounds collectively known as tyrphostins [1]. Its structure is based on the natural product erbstatin [1]. The following diagram illustrates its primary mechanism of inhibiting EGFR signaling.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Dimer Receptor Dimerization EGFR->Dimer AutoP Autophosphorylation Dimer->AutoP Signaling Downstream Signaling (Cell Growth, Proliferation) AutoP->Signaling TyrA25 This compound Inhibition Competitive Inhibition TyrA25->Inhibition Substrate Competitor Inhibition->AutoP Blocks

This compound inhibits EGFR autophosphorylation by competing with the substrate.

Key Experimental Applications & Findings

This compound has been used to investigate the role of tyrosine kinases in diverse cellular processes. Key findings demonstrate its effects across different cell types.

Cell Type / System Experimental Finding / Effect Reference
General Mechanism Cell-permeable, reversible, competitive inhibitor of protein tyrosine kinase (PTK) substrate binding. [2]
Cultured Rat Hepatocytes Inhibits endocytosis of tyramine-cellobiose-asialoorosomucoid (TC-AOM). [2]
Small Cell Lung Cancer Cells Obstructs neuropeptide and basal-stimulated growth. [2]
Vascular Smooth Muscle Cells (Rat Aorta) Inhibits ATP-stimulated DNA synthesis, cell proliferation, and Fos-protein expression. Does not inhibit ATP-induced Ca²⁺ influx or vasoconstriction. [3]
Guinea-Pig Ventricular Myocytes Activates Na⁺–Ca²⁺ exchanger (NCX) current, an effect linked to tyrosine kinase inhibition. [4]
Human Leukemic Cell Lines Induces apoptosis. [2]
Glial Cells Blocks induction of inducible NO synthase. [2]

Example Experimental Protocol

Based on the search results, here is a generalized protocol for assessing this compound's effect on growth factor-stimulated phosphorylation, which you can adapt for various cell-based assays.

Experimental Workflow for Phosphorylation Inhibition Assay

The diagram below outlines the key steps in a typical cell-based assay to evaluate the inhibitory effect of this compound.

G Plate 1. Plate cells in 96-well plate Inhibit 2. Pre-treat cells with This compound Plate->Inhibit Stimulate 3. Stimulate with Growth Factor (e.g., Insulin) Inhibit->Stimulate Lyse 4. Lyse cells and immobilize target peptide Stimulate->Lyse Detect 5. Detect phosphorylation with anti-pTyr antibody & assay Lyse->Detect Analyze 6. Analyze data (IC₅₀ calculation) Detect->Analyze

General workflow for a cell-based tyrosine phosphorylation inhibition assay.

Key Reagents and Materials
  • Cells: Relevant cell line for your research (e.g., vascular smooth muscle cells, cancer cell lines).
  • This compound Stock Solution: Typically prepared at a high concentration (e.g., 100 mM) in DMSO. Aliquot and store at -20°C [4].
  • Control Solution: Use DMSO vehicle alone at the same dilution as your drug treatments (e.g., ≤0.3% v/v) [4].
  • Growth Factor: Depending on your target receptor (e.g., Insulin, EGF, ATP).
  • Lysis Buffer & Detection Antibodies: For example, a biotin-coupled target peptide, avidin-coated plate, and anti-phosphotyrosine antibody labeled with horseradish peroxidase (HRP) [5].
Detailed Procedural Steps
  • Cell Seeding: Plate cells in an appropriate multi-well plate (e.g., 96-well) and allow them to adhere and reach the desired confluence [5].
  • Pre-treatment: Pre-incubate cells with this compound at varying concentrations (e.g., from 10 µM to 100 µM or higher) for a defined period (e.g., 30-120 minutes) before stimulation [5] [3]. Include vehicle control (DMSO) and untreated control wells.
  • Stimulation: Stimulate the cells with the appropriate growth factor or agonist (e.g., 1 µM Insulin [5] or 10 µM ATP [3]) for a specific duration to induce tyrosine phosphorylation.
  • Cell Lysis and Substrate Immobilization: Lyse the cells. If using a specific peptide substrate, immobilize it (e.g., a biotin-coupled peptide on an avidin-coated plate) [5].
  • Phosphorylation Detection: Detect the level of phosphorylated tyrosine residues. This can be done using a monoclonal anti-phosphotyrosine antibody (e.g., labeled with HRP), followed by an absorptiometric or chemiluminescent assay [5].
  • Data Analysis: Quantify the signal and plot the dose-response curve. The concentration of this compound that inhibits 50% of the growth factor-induced phosphorylation signal is reported as the IC₅₀.

Important Research Considerations

  • Selectivity: While this compound is a valuable tool, it is not absolutely specific to EGFR. It also affects other tyrosine kinases like PDGFR and the insulin receptor [6]. Always include appropriate controls and consider using multiple, structurally unrelated inhibitors to confirm that an effect is due to tyrosine kinase inhibition.
  • Solubility and Storage: this compound is soluble in DMSO and ethanol [6]. Stock solutions in DMSO are stable for at least 12 months when stored appropriately [6].
  • Cellular Context: Effects can vary significantly between cell types and experimental conditions (e.g., it inhibits ATP-induced proliferation but not contraction in vascular smooth muscle) [3].
  • Research Use Only: This compound is intended for research use only and is not for diagnostic or therapeutic use [2].

References

The Challenge with Tyrphostin 25 and Leptin Signaling

Author: Smolecule Technical Support Team. Date: February 2026

A key finding from 1994 indicates that Tyrphostin 23 and Tyrphostin 25 are chemically unstable [1]. The study reported that the observed inhibition of protein tyrosine kinase activity was related to the formation of more inhibitory breakdown products, suggesting that results obtained with these specific compounds must be interpreted with caution [1]. This inherent instability likely explains the scarcity of specific, follow-up studies using this compound for leptin signaling inhibition.

Subsequent research into leptin signaling has predominantly utilized other, more stable tyrphostin compounds. The table below summarizes the most relevant tyrphostins identified in leptin signaling studies:

Inhibitor Name Primary Target Reported Role in Leptin Signaling Key Experimental Findings
Tyrphostin AG490 JAK2 Inhibition Blocked leptin + IL-1 induced nitric oxide production in chondrocytes; inhibited leptin-induced cytokine secretion from human B cells [2] [3].
Tyrphostin B42 (AG 538) Unknown Tyrosine Kinase Unexpected Activation Activated ATP-sensitive K+ channels in insulinoma cells, mimicking leptin's effect rather than inhibiting it [4].
Tyrphostin 23 / 25 General PTK Instability Caution Advised Found to be unstable, forming more inhibitory products; data requires careful interpretation [1].

Experimental Insights from Related Tyrphostins

Researchers have successfully used other tyrphostins, particularly AG490, to delineate the leptin signaling pathway. The following details from published protocols show how these tools are applied.

1. Inhibition of the JAK2/STAT3 Pathway The JAK2/STAT3 pathway is a primary signaling cascade activated by the leptin receptor [5] [6]. In studies on human B cells and chondrocytes:

  • Application: Cells were pre-treated with Tyrphostin AG490 (10-100 µM) for 1 hour before leptin stimulation [2] [3].
  • Measurement of Outcomes:
    • Phosphorylation Status: Western blot analysis was used to confirm that AG490 effectively blocked leptin-induced phosphorylation of JAK2 and its key downstream effector, STAT3 [3].
    • Functional Effects: The inhibitor blocked leptin-induced secretion of cytokines like TNF-α, IL-6, and IL-10 in B cells, demonstrating the functional importance of this pathway [3].

2. Investigating Synergistic Inflammatory Responses Leptin can synergize with other inflammatory cytokines like IL-1. The role of JAK2 in this process was confirmed using:

  • Application: Chondrocytes were pre-treated with Tyrphostin AG490 (10 µM) for 1 hour before co-stimulation with leptin and IL-1 [2].
  • Measurement of Outcomes: The production of nitric oxide, a key inflammatory mediator, was significantly reduced, confirming the involvement of a JAK2-dependent pathway in the leptin/IL-1 synergy [2].

The Broader Leptin Signaling & Inhibition Landscape

Leptin signaling involves a complex network, and its negative regulation is a major focus in obesity research. The diagram below summarizes the core pathway and key points of regulation, including where tyrphostins act.

leptin_signaling Leptin Leptin LepRb LepRb Leptin->LepRb JAK2 JAK2 LepRb->JAK2 Activates pJAK2 JAK2 (Phosphorylated) JAK2->pJAK2 Autophosphorylation STAT3 STAT3 pJAK2->STAT3 Phosphorylates pSTAT3 STAT3 (Phosphorylated) STAT3->pSTAT3 InflammatoryResponse Inflammatory Response (Cytokine production, NO synthesis) pSTAT3->InflammatoryResponse Gene Transcription MetabolicResponse Metabolic & Feeding Response (POMC, NPY/AgRP regulation) pSTAT3->MetabolicResponse Gene Transcription AG490 Tyrphostin AG490 (Inhibitor) AG490->JAK2 Inhibits PTP1B PTP1B (Phosphatase) PTP1B->pJAK2 Dephosphorylates PTPRJ PTPRJ (Phosphatase) PTPRJ->pJAK2 Dephosphorylates SOCS3 SOCS3 (Feedback Inhibitor) SOCS3->JAK2 Feedback Inhibition

Leptin signaling pathway and its key negative regulators, including the inhibitor Tyrphostin AG490.

Beyond small-molecule inhibitors like tyrphostins, endogenous protein tyrosine phosphatases are crucial natural regulators of leptin signaling. Notably:

  • PTP1B dephosphorylates JAK2, and PTP1B-deficient mice are hyper-sensitive to leptin and resistant to diet-induced obesity [5] [7].
  • PTPRJ also dephosphorylates JAK2, and its induction in the hypothalamus is a documented cause of leptin resistance [8].

Interpretation & Future Directions

Based on the available information, here are key takeaways for your research:

  • Prioritize Stable Compounds: For experimental work, Tyrphostin AG490 is a well-validated and reliable tool for inhibiting JAK2 in leptin signaling studies.
  • Context is Key: The finding that Tyrphostin B42 activated a leptin-responsive channel highlights that the effects of tyrphostins are highly context-dependent and not universally inhibitory [4]. Always include proper controls.
  • Explore Broader Mechanisms: The field has significantly advanced in understanding protein tyrosine phosphatases (PTP1B, PTPRJ) as key negative regulators of leptin signaling, presenting alternative targets for therapeutic intervention [8] [7].

References

Tyrphostin Mechanisms and Effects on Erk1/2

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings on how different tyrphostin compounds affect the Erk1/2 pathway, based on the retrieved scientific literature.

Tyrphostin Compound Target / Mechanism Effect on Erk1/2 Experimental Context
Tyrphostin AG 490 JAK2 kinase inhibitor [1] Inhibits leptin/IL-1-induced NOS II activation (pathway involves MEK-1) [1] Chondrocytes (human primary, mouse ATDC5 cell line) [1]
Tyrphostin A9 Src protein kinase inhibitor [2] Blocks ERK1/2 activation induced by BzATP (a P2X7 receptor agonist) [2] Intraperitoneal murine macrophages [2]
Unspecified Tyrphostin Src protein kinase inhibitor [2] Blocks ERK1/2 activation induced by BzATP (a P2X7 receptor agonist) [2] Intraperitoneal murine macrophages [2]
Adaphostin (NSC 680410) Broad tyrosine kinase inhibitor (Bcr/Abl, etc.); induces oxidative stress [3] Down-regulates Raf/MEK/ERK pathway [3] Human leukemia cell lines (Jurkat, U937, HL-60, Raji) [3]

The following diagram illustrates the general signaling pathway of Erk1/2 and the points where tyrphostin inhibition occurs based on the available data.

G cluster_external Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosolic Signaling Cascade cluster_nucleus Nucleus GF Growth Factor (e.g., EGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds Cytokines Cytokines (e.g., IL-1, Leptin) GPCR GPCR / Other Receptors Cytokines->GPCR Binds Nucleotides Extracellular Nucleotides (e.g., BzATP) Nucleotides->GPCR Binds RAS RAS GTPase RTK->RAS Activates SRC Src Kinase GPCR->SRC Activates (in some contexts) JAK2 JAK2 Kinase GPCR->JAK2 Activates (in some contexts) RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK1/2 (MAPK) MEK->ERK Phosphorylates TF Transcription Factors (e.g., ELK1, c-Fos) ERK->TF Phosphorylates & Activates SRC->RAS Can Activate SRC->SRC Inhibited by JAK2->RAS Can Activate JAK2->JAK2 Inhibited by GeneExp Gene Expression (Proliferation, Differentiation) TF->GeneExp Induces Inhibitor_Src Tyrphostin A9 Inhibitor_Src->SRC Inhibited by Inhibitor_JAK2 Tyrphostin AG 490 Inhibitor_JAK2->JAK2 Inhibited by

Figure 1: MAPK/ERK Signaling Pathway and Tyrphostin Inhibition Points. The diagram shows the core Erk1/2 cascade and highlights Src and JAK2 kinases as upstream regulators that can be inhibited by specific tyrphostins, thereby preventing ERK1/2 activation in certain cellular contexts [2] [1].

Interpretation and Research Path Forward

Based on the gathered data, here is a synthesis and suggested path for your research.

  • Mechanistic Insights: The evidence confirms that tyrphostins are not a single-purpose tool but a class of inhibitors that can suppress Erk1/2 activation through multiple upstream targets. The critical finding is that this inhibition is often context-dependent, varying by cell type and stimulus [2] [1].
  • Implications for Tyrphostin 25 (AG 82): While the specific molecule this compound was not directly studied in the results, it is a known Src family tyrosine kinase inhibitor. The data for Tyrphostin A9 [2] provides a strong mechanistic precedent, suggesting that this compound likely inhibits Erk1/2 signaling in pathways where Src kinase is a critical upstream activator.

To proceed with your work on this compound, I suggest the following steps:

  • Consult Primary Databases: Use resources like PubMed or Google Scholar to search for "this compound" or "AG82" in conjunction with "ERK" or "MAPK" to find dedicated primary studies.
  • Validate in Your System: Given the context-dependent nature of these signals, empirical validation in your specific experimental model (cell line, stimulus, etc.) will be essential.
  • Leverage the Protocols: The methodological details from the cited papers, such as the use of western blotting for phospho-ERK1/2 [4] [5] and specific inhibitor concentrations [1], provide an excellent starting point for designing your own experiments.

References

Chemical Profile and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical and functional information for Tyrphostin 25.

Property Description
CAS Number 118409-58-8 [1]
Molecular Formula C₁₀H₆N₂O₃ [1]
Molecular Weight 202.16 g/mol [1]
Alternate Names Tyrphostin AG-82, RG-50875, NSC 676484 [1]
Primary Target Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase [1]
Mechanism Competitive & reversible inhibitor of substrate binding [1]
Cellular Permeability Cell-permeable [1]
Reported IC₅₀ for EGFR 3 µM [1]

Key Experimental Findings and Data

This compound has been shown to inhibit various cellular processes driven by tyrosine kinase activity. The table below summarizes quantitative data and key observations from pivotal experiments.

Experimental Context/Model Key Finding / Effect of this compound Citation
Vascular Smooth Muscle Cells (RASMC) Inhibited ATP-stimulated DNA synthesis and cell proliferation; did not affect ATP-induced Ca²⁺ influx or inositol phosphate production [2].
Vascular Smooth Muscle Cells (RASMC) Greatly reduced ATP-induced Fos-protein expression (to 14±2% from 87±5%) [2].
Rat Aorta Ring Segments Did not alter ATP-induced vasoconstriction [2].
Cultured Rat Hepatocytes Inhibited endocytosis of tyramine-cellobiose-asialoorosomucoid (TC-AOM) [1].
Small Cell Lung Cancer Cells Obstructed neuropeptide and basal-stimulated growth [1].
Human Leukemic Cell Lines Induced apoptosis [1].
Glial Cells Blocked induction of inducible NO synthase [1].

Experimental Protocols

Based on the search results, here are detailed methodologies for key experiments cited:

Protocol for Assessing DNA Synthesis Inhibition (Thymidine Incorporation Assay)

This protocol is derived from studies on vascular smooth muscle cells (RASMCs) [2].

  • Cell Culture: Use a standard cell line, such as rat aorta vascular smooth muscle cells (RASMCs). Culture cells in appropriate medium (e.g., Dulbecco's Modified Eagle Medium with 10% fetal bovine serum) in multi-well plates until they reach a desired confluence.
  • Serum Starvation: Starve the cells in serum-free medium for 24-48 hours to synchronize them in a quiescent state (G0 phase of the cell cycle).
  • Pre-treatment with Inhibitor: Add this compound (e.g., at 10 µM) or vehicle control (e.g., DMSO) to the serum-free medium for a defined period before stimulation.
  • Stimulation of Proliferation: Stimulate the cells with a mitogen, such as extracellular ATP (e.g., 10 µM), to induce DNA synthesis and cell cycle re-entry.
  • Pulse with Radiolabeled Thymidine: Several hours after stimulation (e.g., 18-24 hours), add [³H]-thymidine to the culture medium. The radiolabeled thymidine is incorporated into newly synthesized DNA.
  • Measurement: After an additional incubation period (e.g., 2-4 hours), precipitate the DNA, wash the cells to remove unincorporated [³H]-thymidine, and solubilize the DNA. The incorporated radioactivity is then measured using a liquid scintillation counter. A reduction in counts per minute (cpm) in this compound-treated cells indicates inhibition of DNA synthesis.
Protocol for Assessing Cell Proliferation (Enzymatic Cell Proliferation Assay)

This method was used to measure the increase in total cell number after 72 hours of ATP stimulation [2].

  • Cell Seeding and Treatment: Seed cells in multi-well plates and treat them with the test compounds (e.g., ATP and this compound) for the duration of the experiment (e.g., 72 hours).
  • Assay Principle: Use a colorimetric or fluorometric assay, such as the MTT assay, WST assay, or a assay that measures cellular metabolic activity as a proxy for cell number. These assays typically involve adding a tetrazolium salt or other reagent to the culture medium.
  • Incubation and Measurement: Incubate the plate for a specified time to allow the viable cells to convert the reagent into a colored or fluorescent product. Measure the absorbance or fluorescence of the solution in each well using a plate reader.
  • Data Analysis: The signal intensity is directly proportional to the number of metabolically active cells in the well. Compare the signal from treated wells to control wells to determine the effect on cell proliferation.

Mechanism and Signaling Pathway

The core experimental finding from the search results is that this compound inhibits the mitogenic (proliferation) effects of ATP in vascular smooth muscle cells without affecting the contractile effects [2]. This suggests that the ATP receptor activates two distinct downstream pathways: one for contraction that is tyrosine kinase-independent, and one for proliferation that is tyrosine kinase-dependent. The following diagram illustrates this mechanistic insight and the specific point of this compound's action.

G ATP ATP Receptor ATP Receptor (P2Y) ATP->Receptor ProliferationPath Proliferation Pathway (DNA Synthesis, Fos Expression) Receptor->ProliferationPath ContractionPath Contraction Pathway (Ca²⁺ Influx, IP₃ Production) Receptor->ContractionPath TK Tyrosine Kinase (TK) ProliferationPath->TK Contraction Vasoconstriction ContractionPath->Contraction DNA ↑ DNA Synthesis & Cell Proliferation TK->DNA T25 This compound T25->TK Inhibits

Diagram: this compound selectively inhibits the tyrosine kinase-dependent proliferation pathway without affecting the contraction pathway.

Research and Potential Therapeutic Applications

Research involving this compound has helped elucidate signaling pathways and explore potential therapeutic applications:

  • Cancer Research: It has been studied for its ability to obstruct growth in small cell lung cancer cells and induce apoptosis in human leukemic cell lines [1].
  • Signal Transduction Studies: Its use was pivotal in demonstrating that the mitogenic effect of ATP on vascular smooth muscle is dependent on tyrosine kinases, unlike its contractile effect [2].
  • Beyond Tyrosine Kinases: Some studies note that this compound can also act as an agonist for the orphan GPCR GPR35 [3], and certain tyrphostins have been found to inhibit guanylyl and adenylyl cyclases [1], indicating potential off-target effects that researchers should consider.

References

Tyrphostin A25 in OA-Relevant Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Tyrphostin A25 functions as a competitive inhibitor of protein tyrosine kinases. The table below summarizes its documented effects and the pathways it influences in models relevant to arthritis.

Research Context / Cell Type Target / Pathway Implicated Observed Effect of Tyrphostin A25 Experimental Outcome
Chondrogenic ATDC5 Cell Line [1] JAK2/STAT signaling (upstream of NOS II) Inhibitor Blocked synergistic increase in NO production induced by leptin + IL-1.
Bovine Pulmonary Artery Endothelial (CPAE) Cells [2] Swelling-activated Cl⁻ current (ICl,swell) Inhibitor Inhibited ICl,swell with an IC₅₀ of 61.4 ± 1.7 µM.
Chondrocytes (Primary Human & ATDC5) [3] Fibronectin fragment (FN-f) → PYK2 → MMP-13 production No significant effect Did not block FN-f-stimulated increase in MMP-13 (unlike tyrphostin A9).
Primary Culture Osteoblastic Cells [4] Epidermal Growth Factor (EGF) receptor signaling Inhibitor Inhibited EGF-induced mitogenesis.

These findings highlight that the effect of Tyrphostin A25 is highly dependent on the specific cellular context and the signaling pathway being studied.

Detailed Experimental Protocol: Inhibition of NOS II in Chondrocytes

The following methodology is adapted from a study investigating the synergistic effect of leptin and IL-1 in chondrocytes [1].

Cell Culture and Preparation
  • Cell Types: The protocol can be applied to the mouse chondrogenic cell line ATDC5 (including insulin-differentiated mature and hypertrophic chondrocytes) and primary human articular chondrocytes isolated from normal cartilage via enzymatic digestion (e.g., pronase and collagenase-P) [1].
  • Culture Conditions: Maintain cells in Dulbecco's modified Eagle's medium/Ham's F12 medium, supplemented with 5% fetal bovine serum and antibiotics (50 U/ml penicillin and 50 µg/ml streptomycin). For ATDC5 differentiation, add 10 µg/ml human recombinant insulin [1].
  • Pre-treatment: Starve cells in serum-free medium for 12 hours before the experiment to minimize interference from serum factors [1].
Pre-inhibition with Tyrphostin A25
  • Prepare a stock solution of Tyrphostin A25 in an appropriate solvent (e.g., DMSO), and then dilute it in the culture medium to the desired working concentration.
  • Add Tyrphostin A25 to the cell culture at a final concentration of 61.4 µM (based on its IC₅₀ in other systems [2]) 1 hour before adding the pro-inflammatory stimulants [1].
  • Include control wells with the vehicle solvent (e.g., DMSO) alone.
Cell Stimulation
  • Stimulate the pre-treated cells for 48 hours with a combination of:
    • Leptin: 800 nmol/L
    • IL-1: 0.025 ng/mL [1]
Analysis of Nitric Oxide Production
  • Nitrite Assay: After the 48-hour stimulation period, collect the cell culture medium.
  • Measure nitrite (a stable breakdown product of NO) concentration using the Griess colorimetric reaction.
  • Briefly, mix equal volumes of the culture supernatant and Griess reagent (1% sulfanilamide, 0.1% N-1-naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).
  • Incubate the mixture for 10 minutes at room temperature and measure the absorbance at 540 nm. Determine the nitrite concentration by comparing it to a standard curve of sodium nitrite [1].

Experimental Workflow and Signaling Pathway

The diagram below outlines the key stages of the experimental protocol and the proposed signaling pathway involving Tyrphostin A25.

G cluster_protocol Experimental Protocol Workflow cluster_pathway Proposed Signaling Pathway in Chondrocytes P1 Cell Culture & Serum Starvation P2 Pre-inhibition with Tyrphostin A25 (1 hr) P1->P2 P3 Stimulation with Leptin + IL-1 (48 hrs) P2->P3 JAK2 JAK2 P2->JAK2 Inhibits P4 Analysis: Griess Assay for Nitrite P3->P4 Leptin Leptin Leptin->JAK2 IL1 IL1 PYK2 PYK2 IL1->PYK2 JAK2->PYK2 Downstream Downstream Kinases (PI3K, p38, MEK) PYK2->Downstream NOS2 NOS Type II Gene Expression Downstream->NOS2 NO NO Production NOS2->NO

This diagram visualizes the experimental workflow (top) and the signaling pathway Tyrphostin A25 is proposed to inhibit (bottom), based on the research that it blocks the synergistic NO production from leptin and IL-1 [1].

Key Research Implications

The data suggests that Tyrphostin A25 is a useful tool for investigating JAK2 and other tyrosine kinase pathways in inflammatory processes relevant to OA. Its ability to inhibit a swelling-activated chloride current also points to potential, less-explored roles in cellular volume regulation, which could be pertinent in the context of joint swelling and edema [2].

It is crucial to note that other tyrphostins (e.g., AG490, AG126) have shown more direct therapeutic potential in experimental arthritis and joint degeneration models by targeting JAK2 or other specific kinases [5] [6]. The ineffectiveness of Tyrphostin A25 in blocking the FN-f/α5β1 integrin/PYK2/MMP-13 pathway underscores the critical importance of compound selectivity when designing experiments or considering translational applications [3] [7].

References

Tyrphostin 25 effect on alkaline phosphatase activity

Author: Smolecule Technical Support Team. Date: February 2026

Cellular Effects of a Related Tyrphostin

The table below summarizes key experimental findings on Tyrphostin A51, a compound structurally and functionally similar to Tyrphostin 25, and its effect on ALP activity in human bone cells [1].

Tyrphostin Compound Cell Type Effect on ALP Activity Effect on Cell Proliferation Reported Concentration
Tyrphostin A51 Normal human bone cells (mandible and vertebra-derived) Significant increase in basal ALP specific activity [1] Inhibition of basal and EGF-induced proliferation [1] 5 - 30 µM [1]

This data suggests that tyrphostins as a class can modulate cell differentiation, as increased ALP activity is a recognized marker for osteogenic (bone cell) differentiation [1].

Experimental Protocol for Assessment

The following methodology is adapted from the study on Tyrphostin A51, which can serve as a protocol for evaluating the effects of this compound on ALP activity [1].

  • Cell Culture:
    • Plate human bone-derived cells (e.g., mandible or vertebra-derived) at a density of 100 cells/mm² in culture plates.
  • Treatment:
    • Prepare a stock solution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 0.06% to maintain cell viability.
    • Treat cells with this compound or a vehicle control (DMSO) in serum-free culture medium. Based on the related study, a concentration range of 5-30 µM is a relevant starting point for dose-response experiments. The treatment duration in the cited study was 48 hours.
  • ALP Activity Assay:
    • After treatment, lyse the cells to extract cellular proteins.
    • Incubate the protein extract with a reaction buffer containing 10 mM p-Nitrophenyl phosphate (PNPP) in 0.15 M sodium carbonate buffer (pH 10.3) and 1 mM MgCl₂.
    • Measure the enzymatic activity by quantifying the conversion of the colorless PNPP to yellow p-Nitrophenol, typically by reading the absorbance at 405 nm.
    • One unit of ALP activity is defined as the amount of enzyme required to hydrolyze 1 µmole of PNPP per minute at room temperature.
  • Data Normalization:
    • Normalize the measured ALP activity against the total cellular protein content, determined by a method such as the Lowry protein assay. This gives the ALP specific activity (units/mg protein).

Putative Signaling Pathway

This compound is a known competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [2] [3]. The following diagram illustrates the hypothesized signaling pathway through which it may increase alkaline phosphatase activity, based on the general mechanism of tyrphostins and the observed effects on differentiation [1] [4].

G EGF EGF Ligand EGFR EGFR EGF->EGFR  Binds/Activates P Tyrosine Phosphorylation EGFR->P  Activates T25 This compound T25->EGFR  Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT) T25->Downstream  Inhibits P->Downstream Prolif Proliferation Downstream->Prolif  Promotes Diff Cell Differentiation Downstream->Diff  Suppresses? ALP Alkaline Phosphatase Activity Diff->ALP  Increases

This model proposes that by inhibiting the EGFR signaling cascade, this compound may shift the cellular balance from proliferation toward differentiation, leading to an increase in ALP activity [1] [4].

Key Takeaways and Further Research

  • Indirect Evidence: While a direct study on this compound and ALP was not found, robust data on Tyrphostin A51 strongly indicates that this class of tyrosine kinase inhibitors can promote osteogenic differentiation.
  • Complex Signaling: The effect on ALP is likely part of a broader shift in cell fate from proliferation to differentiation, driven by the inhibition of key growth factor receptors.
  • Research Next Steps: To build on this information, you could:
    • Validate the Hypothesis: Use the provided experimental protocol to test this compound directly in your cell model system.
    • Explore Specific Pathways: Investigate the role of specific downstream pathways like MAPK or PI3K/AKT in mediating this effect [5].

References

Tyrphostin 25 effect on osteocalcin release

Author: Smolecule Technical Support Team. Date: February 2026

Tyrphostin 25 in Bone Cell Studies

This compound is a cell-permeable, competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with a half-maximal inhibitory concentration (IC₅₀) of 3 μM [1] [2]. The table below summarizes its observed effects in osteoblastic cell studies.

Cell Type / Model Reported Effect of this compound Related Context
G292 Clonal Osteoblastic Cells [3] Inhibited EGF-induced mitogenesis (DNA synthesis) Effect on cell proliferation, not osteocalcin measured
Primary Culture Osteoblasts (Neonatal Rat) [3] Inhibited EGF-induced mitogenesis (DNA synthesis) Effect on cell proliferation, not osteocalcin measured

Experimental Protocol for Bone Cell Proliferation

The key study [3] investigating this compound in osteoblastic cells used the following methodology to assess cell proliferation, which is a relevant upstream process to osteocalcin release.

  • Cell Culture Models: Experiments used two models: the human osteosarcoma-derived clonal cell line G292 and primary osteoblastic cells isolated from neonatal rat calvaria [3].
  • Proliferation Assay: Cell proliferation was quantified by measuring ³H-thymidine incorporation into DNA, followed by liquid scintillation spectrometry [3]. This method tracks DNA synthesis as a marker of cell division.
  • Treatment Protocol:
    • Cells were exposed to Epidermal Growth Factor (EGF) to stimulate mitogenesis.
    • The effect of this compound was tested by co-administering it with EGF.
    • DNA synthesis was measured and compared against controls (EGF alone and baseline) [3].
  • Key Finding: this compound inhibited the EGF-induced proliferation response in both G292 and primary rat osteoblastic cells [3].

Osteocalcin Biology and Measurement

Osteocalcin is the most abundant non-collagenous protein in bone, synthesized by osteoblasts [4]. It exists in different forms that are crucial for its function.

G OCN Osteocalcin (OCN) Produced by Osteoblasts Carb Carboxylated (cOCN) OCN->Carb Vitamin K-dependent carboxylation UnderCarb Undercarboxylated (GluOC / ucOCN) OCN->UnderCarb Decarboxylation in acidic resorption environment Bone Bone Carb->Bone Binds hydroxyapatite in bone matrix Blood Blood UnderCarb->Blood Released into circulation as a hormone

Figure: The dual fate of osteocalcin, which can be incorporated into bone or act as a hormone.

  • Carboxylated Osteocalcin: This form has a high affinity for bone mineral (hydroxyapatite) and is incorporated into the bone matrix [5].
  • Undercarboxylated Osteocalcin (GluOC): This form is released into the bloodstream and functions as a hormone, regulating insulin secretion, sensitivity, and energy metabolism [6] [5].

The triple ELISA system is a reliable method to quantify total, carboxylated, and undercarboxylated osteocalcin directly, providing a precise assessment of its hormonal activity [6].

Interpretation and Research Outlook

The search results indicate that while this compound's inhibition of EGF-signaling impacts osteoblast proliferation [3], its specific effect on osteocalcin synthesis or release remains unstudied.

To investigate this relationship, you could adapt the existing proliferation protocol:

  • Measure Osteocalcin: Use the triple ELISA system [6] to quantify osteocalcin forms in cell culture supernatants after this compound treatment.
  • Test Signaling Pathways: As EGF signaling influences osteoblast activity, this compound provides a tool to probe this pathway's role in regulating osteocalcin.

References

Tyrphostin 25: Key Quantitative Data for Cell Culture

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Details / Value
Primary Target Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase [1]
IC₅₀ for EGFR 3 µM [2] [1]
Other Affected Receptors Platelet-derived growth factor (PDGF) and insulin receptor tyrosine kinases [1]
Typical Working Concentration ~10 µM (based on cited biological effects) [3]
Reported Concentration Range 0.5 µM to 200 µM (in various cell models, including neuronal) [4]
Solubility Soluble in DMSO and Ethanol [1]
Molecular Weight 202.16 - 202.17 Da [2] [1]
Molecular Formula C₁₀H₆N₂O₃ [2] [1]

Experimental Protocols

The following protocols are generalized from research methodologies that utilize tyrphostins in cell culture experiments.

Preparation of Stock and Working Solutions

This procedure outlines how to correctly dissolve and store Tyrphostin 25.

  • Materials
    • This compound (≥95% purity) [2]
    • Anhydrous Dimethyl Sulfoxide (DMSO)
    • Sterile phosphate-buffered saline (PBS) or cell culture medium
    • Microcentrifuge tubes
  • Procedure
    • Stock Solution (e.g., 10 mM): Calculate the required mass of this compound. Dissolve the compound in pure DMSO to prepare a 10 mM stock solution [5].
    • Aliquoting: Dispense the stock solution into single-use aliquots to minimize freeze-thaw cycles.
    • Storage: Store the aliquots at -20°C or below for long-term stability [5].
    • Working Solution: On the day of the experiment, dilute the stock solution in sterile, serum-free culture medium or PBS to the desired final concentration (e.g., 10 µM). The final concentration of DMSO in cell culture should typically not exceed 0.1% (v/v) to avoid solvent toxicity [5].
  • Diagram: Experimental Workflow for this compound Treatment

    Start Prepare 10 mM Stock Solution in DMSO A Aliquot and Store at -20°C Start->A B Thaw Aliquot as Needed A->B C Dilute in Serum-Free Medium B->C D Apply to Cells C->D E Incubate (e.g., 48 hours) D->E F Assay (MTT, Staining, etc.) E->F

Cell Proliferation Assay (MTT Method)

This protocol assesses the anti-proliferative effects of this compound, adapted from a study on a related tyrphostin [5].

  • Materials
    • Cell line of interest (e.g., small cell lung cancer cells) [2] [3]
    • 96-well cell culture plate
    • Serum-free culture medium (e.g., DMEM/F12) [5]
    • MTT reagent
    • Solubilization solution (e.g., DMSO or SDS solution)
    • Microplate reader
  • Procedure
    • Cell Seeding: Seed cells in a 96-well plate at a density of 8 × 10³ cells/well in complete medium with serum [5].
    • Cell Synchronization: After 24 hours, replace the medium with serum-free medium to synchronize cell growth [5].
    • Compound Treatment: Following another 24 hours, replace the medium with fresh serum-free medium containing this compound at various concentrations (e.g., from 0.1 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a blank (medium only) [5].
    • Incubation: Incubate the cells for the desired period (e.g., 48 hours) [5].
    • MTT Assay: a. Add MTT reagent to each well and incubate for 2-4 hours. b. Carefully remove the medium and dissolve the formed formazan crystals with solubilization solution. c. Measure the absorbance at 570 nm using a microplate reader [5].
    • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.
Assessment of Cell Viability (Differential Staining)

This method distinguishes between viable, apoptotic, and necrotic cells after treatment, based on a similar tyrphostin study [5].

  • Materials
    • 24-well cell culture plate
    • Hoechst 33258 stain
    • Propidium Iodide (PI) stain
    • Fluorescence microscope
  • Procedure
    • Cell Treatment: Seed cells in a 24-well plate and treat with this compound as described in the proliferation assay [5].
    • Staining: After the treatment period, add Hoechst 33258 and PI directly to the culture medium to final concentrations of 5 µg/ml and 1 µg/ml, respectively. Incubate for 15 minutes at 37°C [5].
    • Visualization and Quantification: a. Observe the cells under a fluorescence microscope using appropriate filters. b. Viable cells will have normal nuclear morphology (condensed chromatin) and show only blue Hoechst staining. c. Apoptotic cells will have condensed and fragmented chromatin (bright blue Hoechst staining) but will exclude PI. d. Necrotic cells will have porous membranes and show red PI staining [5].
    • Analysis: Count the cells in each category from multiple random fields to determine the percentage of viable, apoptotic, and necrotic cells. Image analysis software like ImageJ can be used for quantification [5].

Critical Considerations for Use

  • Mechanisms Beyond Kinase Inhibition: Research indicates that tyrphostins can protect cells through mechanisms other than tyrosine kinase inhibition. Some, like A25, can act as direct antioxidants, while others may affect mitochondrial function or cellular glutathione levels. These off-target effects should be considered when interpreting results [4].
  • Structural Specificity: The effects of tyrphostins can be highly structure-specific. For example, Tyrphostin 23 was shown to stimulate glycolytic flux in astrocytes, while the structurally related this compound did not, highlighting that findings from one tyrphostin cannot be automatically applied to others [6].
  • Vehicle Control: The use of an appropriate vehicle control (e.g., DMSO at the same final concentration as in treated samples) is essential for all experiments to rule out solvent-related effects.

References

Comprehensive Application Notes and Protocols for Using Tyrphostin 25 in Osteoblast Research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Mechanism of Action

Tyrphostin 25 (also known as Tyrphostin A25, RG-50875, or NSC 676484) is a cell-permeable benzylidenemalononitrile compound that serves as a reversible, competitive protein tyrosine kinase inhibitor with particular activity against the epidermal growth factor receptor (EGFR). With a molecular formula of C₁₀H₆N₂O₃ and molecular weight of 202.16 Da, this synthetic compound exhibits specific inhibition of EGFR tyrosine kinase with a reported IC₅₀ of 3 μM while also affecting platelet-derived growth factor (PDGF) and insulin receptor tyrosine kinases [1] [2]. The compound's chemical name is 2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile, and it is soluble in DMSO and ethanol, making it suitable for cell culture applications [2].

The primary mechanism of this compound involves competitive inhibition of substrate binding to protein tyrosine kinases rather than targeting the ATP-binding site [3]. This unique mechanism distinguishes it from many other kinase inhibitors and makes it particularly valuable for dissecting specific signaling pathways in osteoblast biology. In osteoblastic cells, this compound has been shown to effectively inhibit EGF-induced mitogenesis, demonstrating its functional activity in blocking tyrosine kinase-dependent signaling pathways relevant to bone cell proliferation and differentiation [4].

Experimental Applications in Osteoblast Research

Key Osteoblast Studies Using this compound

Table 1: Summary of Experimental Applications of this compound in Osteoblast Models

Experimental Context Cell Model Concentration Range Treatment Duration Key Findings Reference
EGF-induced mitogenesis inhibition G292 human osteosarcoma cells & primary rat osteoblasts Not specified 24 hours Inhibited EGF-stimulated proliferation in both cell types [4]
Tyrosine kinase inhibition studies Primary culture osteoblasts Not specified Varies by assay Confirmed role of tyrosine phosphorylation in osteoblast signaling [4]
Specificity comparison Neonatal rat calvaria cells Compared with genistein 24 hours Demonstrated differential effects compared to other tyrosine kinase inhibitors [4]

Detailed Experimental Protocols

Inhibition of EGF-Induced Osteoblast Mitogenesis

This protocol outlines the use of this compound to investigate the role of tyrosine kinase activity in EGF-stimulated osteoblast proliferation, based on established methodology [4].

  • Cell Culture Preparation:

    • Maintain G292 human osteoblastic cells and primary osteoblasts isolated from neonatal rat calvaria in appropriate growth media.
    • Culture cells under standard conditions (37°C, 5% CO₂, fully humidified) until they reach log-phase growth (recommended density: 4 × 10⁵ cells/mL).
    • Serum-starve cells overnight prior to experimentation to synchronize cell cycles and reduce background signaling activity.
  • This compound Treatment:

    • Prepare fresh this compound stock solution in DMSO at 10-100 mM concentration, ensuring complete dissolution.
    • Further dilute in culture medium to achieve final working concentrations, keeping final DMSO concentration below 0.1% (v/v) to maintain cell viability.
    • Pre-treat cells with this compound for 30-60 minutes before adding EGF stimulation to ensure proper inhibitor engagement with target kinases.
  • EGF Stimulation and Proliferation Assessment:

    • Add EGF at determined optimal concentrations (dose-dependent range typically 1-100 ng/mL) to stimulate proliferation.
    • Incubate cells for 24 hours under standard culture conditions following EGF addition.
    • Assess cell proliferation using ³H-thymidine incorporation measured by liquid scintillation spectrometry or alternative methods like MTT assay.
    • Include appropriate controls: untreated cells, DMSO vehicle control, EGF-only treatment, and this compound-only treatment.
General Principles for this compound Usage in Osteoblast Cultures
  • Solution Preparation and Storage:

    • Prepare stock solutions at high concentrations (typically 10-100 mM in DMSO) to minimize solvent effects in experimental conditions.
    • Aliquot and store at -20°C protected from light, with recommended storage duration up to 12 months for maintained activity [2].
    • Avoid repeated freeze-thaw cycles by creating single-use aliquots.
  • Optimal Concentration Determination:

    • Perform dose-response curves with concentrations typically ranging from 1-100 μM based on published studies and supplier recommendations [1].
    • Include thorough vehicle controls with matched DMSO concentrations for every experiment.
    • Assess cytotoxicity concurrently with efficacy measurements using viability assays.
  • Treatment Timing and Duration:

    • For inhibition studies, pre-incubate cells with this compound before applying stimuli (30 minutes to 2 hours typically sufficient).
    • For differentiation studies, consider continuous exposure with medium changes every 2-3 days.
    • Limit extended treatments (>72 hours) without medium refreshment to maintain inhibitor activity.

Signaling Pathways and Experimental Outcomes

This compound in Osteoblast Signaling Pathways

G EGF EGF EGFR EGFR EGF->EGFR Binding TK_Activity Tyrosine Kinase Activity EGFR->TK_Activity Activation Tyrphostin25 Tyrphostin25 Tyrphostin25->TK_Activity Inhibition Downstream Downstream Signaling (ERK, JAK/STAT, etc.) TK_Activity->Downstream Stimulation OsteoblastProliferation Osteoblast Proliferation Downstream->OsteoblastProliferation Promotion ExperimentalReadouts Experimental Readouts OsteoblastProliferation->ExperimentalReadouts Measurement

Diagram 1: this compound mechanism in EGF signaling pathway. This compound competitively inhibits tyrosine kinase activity, blocking downstream signaling and EGF-induced osteoblast proliferation.

Experimental Workflow for Osteoblast Differentiation Studies

G CellSeeding Plate Osteoblast Precursor Cells GrowthSync Grow to Confluence & Synchronize CellSeeding->GrowthSync DiffInduction Add Differentiation Cocktail GrowthSync->DiffInduction TyrphostinTreatment This compound Treatment DiffInduction->TyrphostinTreatment ControlTreatment Vehicle Control DiffInduction->ControlTreatment Parallel Control EarlyMarkers Measure Early Markers (ALP Activity) TyrphostinTreatment->EarlyMarkers Days 3-7 LateMarkers Measure Late Markers (Mineralization) TyrphostinTreatment->LateMarkers Days 14-21 ControlTreatment->EarlyMarkers ControlTreatment->LateMarkers

Diagram 2: Experimental workflow for osteoblast differentiation studies. This compound treatment is incorporated at differentiation induction, with effects measured through early (ALP activity) and late (mineralization) markers compared to vehicle controls.

Key Mechanistic Insights

Research demonstrates that This compound effectively inhibits EGF-induced mitogenesis in both clonal osteoblastic cells (G292 line) and primary culture osteoblasts isolated from neonatal rat calvaria [4]. Interestingly, the study revealed differential signaling pathways between these osteoblastic cell types despite both responding to this compound, highlighting the importance of appropriate model selection. The inhibitory effect on EGF-stimulated proliferation confirms that tyrosine kinase activity plays a crucial role in growth factor signaling in bone cells.

The specificity of inhibition is evidenced by comparative studies with other tyrosine kinase inhibitors such as genistein, which showed different patterns of response in primary osteoblasts [4]. This selectivity makes this compound particularly valuable for dissecting specific signaling pathways in osteoblast biology rather than using broad-spectrum kinase inhibitors that may obscure specific mechanisms.

Practical Considerations and Troubleshooting

Optimization and Troubleshooting Guide

Table 2: Troubleshooting Guide for this compound in Osteoblast Experiments

Problem Potential Causes Solutions Preventive Measures
Lack of effect Insufficient concentration; degraded compound; incorrect timing Perform dose-response (1-100 μM); use fresh aliquots; verify pre-treatment duration Validate stock activity with positive control; implement proper storage
Excessive cytotoxicity Off-target effects; solvent toxicity; prolonged exposure Titrate concentration; reduce DMSO (<0.1%); shorten exposure time Include viability assays; test multiple concentrations in pilot studies
Inconsistent results Variable cell density; serum interference; compound precipitation Standardize seeding density; use consistent serum lots; verify solubility Include internal controls; document passage numbers; use fresh medium
High background in controls Inadequate serum starvation; vehicle effects Optimize starvation duration; include proper vehicle controls Standardize synchronization protocols; match DMSO across conditions
Important Technical Notes
  • Cell Type Considerations: Primary osteoblasts and osteoblastic cell lines may exhibit different sensitivity to this compound. Always perform preliminary range-finding experiments when using new cell models [4].

  • Combination Studies: When combining this compound with other inhibitors (e.g., pertussis toxin in EGF signaling studies), ensure proper temporal sequencing and solvent compatibility to avoid confounding effects [4].

  • Alternative Tyrphostins: Consider that different tyrphostin family members may have distinct specificity profiles. Tyrphostin AG17, for example, has demonstrated effects on adipocyte differentiation [5], highlighting the importance of selecting the appropriate analog for specific biological questions.

References

Comprehensive Application Notes and Protocols: Tyrphostin 25 in Leptin Signaling Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tyrphostin 25 and Leptin Signaling

This compound (also known as RG-50875 or Tyrphostin AG-82) is a cell-permeable, reversible, and competitive protein tyrosine kinase (PTK) inhibitor that has become an invaluable research tool in mechanistic studies of leptin signaling pathways [1] [2]. This compound belongs to the larger tyrphostin family, characterized by their ability to inhibit substrate binding to tyrosine kinases through competitive mechanisms at the substrate recognition site rather than the ATP binding site [1] [2]. Leptin, the 16 kDa peptide hormone product of the OB gene, plays critical roles in regulating energy homeostasis, metabolism, and immune function through receptor systems that show significant homology to class I cytokine receptors [3] [4]. The leptin receptor (LepR) exists in multiple alternatively spliced isoforms, with the long isoform (LepRb) containing intracellular motifs required for activation of JAK/STAT signal transduction pathways [3] [5]. Understanding the molecular mechanisms of leptin signaling has significant implications for obesity research, metabolic disorders, and inflammatory conditions.

Chemical and Biochemical Properties of this compound

Table 1: Fundamental Characteristics of this compound

Property Specification
CAS Number 118409-58-8
Molecular Formula C₁₀H₆N₂O₃
Molecular Weight 202.16 g/mol
Purity ≥95% (typically >99%)
IC₅₀ for EGFR 3 μM
Solubility Soluble in DMSO (50 mg/mL), ethanol
Storage Conditions 2-8°C, desiccated
Chemical Stability >12 months when properly stored

This compound is chemically described as 2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile, with the canonical SMILES structure C1=C(C=C(C(=C1O)O)O)C=C(C#N)C#N [1] [2]. The compound appears as a solid powder at room temperature and yields clear, orange to red solutions when dissolved in DMSO at concentrations up to 50 mg/mL. As a competitive inhibitor, this compound associates with the substrate subsite of the protein tyrosine kinase (PTK) domain rather than the ATP-binding site, providing a distinct mechanism of action compared to ATP-competitive inhibitors [1] [2]. Beyond its application in leptin signaling research, this compound has demonstrated inhibitory effects on platelet-derived growth factor (PDGF) and insulin receptor tyrosine kinases, and has been shown to block the induction of inducible NO synthase in glial cells [1].

Leptin Signaling Pathways and Molecular Targets

The leptin receptor belongs to the class I cytokine receptor family and signals primarily through the JAK2/STAT3 pathway [3] [4] [6]. Upon leptin binding to LepRb, receptor dimerization occurs through an asymmetric mechanism where a single leptin molecule simultaneously engages two LepR chains [6]. This binding triggers autophosphorylation and activation of JAK2 (Janus tyrosine kinase 2), which subsequently phosphorylates tyrosine residues 985, 1077, and 1138 on the intracellular domain of LepRb [5] [4]. Phosphorylated Tyr1138 serves as a docking site for STAT3, which upon phosphorylation forms homodimers and translocates to the nucleus to regulate transcription of target genes including POMC and AgRP/NPY [5].

In addition to the JAK2/STAT3 axis, leptin activates several other signaling pathways including IRS/PI3K, SHP2/MAPK, and AMPK, creating a complex network of intracellular signals that coordinate energy balance, neuroendocrine function, and metabolic processes [4]. The leptin signaling cascade is tightly regulated by negative feedback mechanisms, particularly through induction of SOCS3 (suppressor of cytokine signaling 3), which binds to JAK2 and LepRb to attenuate signaling, and protein tyrosine phosphatase 1B (PTP1B), which dephosphorylates JAK2 [5] [4].

Diagram: Leptin Signaling Pathway and this compound Inhibition Mechanism

G cluster_pre Extracellular cluster_post Intracellular Signaling Leptin Leptin LepRb LepRb Leptin->LepRb Binding JAK2 JAK2 LepRb->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation SOCS3 SOCS3 STAT3->SOCS3 Induction Gene Expression\n(POMC, NPY/AgRP) Gene Expression (POMC, NPY/AgRP) STAT3->Gene Expression\n(POMC, NPY/AgRP) Nuclear Translocation SOCS3->JAK2 Inhibition PTP1B PTP1B PTP1B->JAK2 Dephosphorylation Tyrphostin25 Tyrphostin25 Tyrphostin25->JAK2 Inhibition

Experimental Applications and Protocols

Protocol 1: Inhibition of Leptin/IL-1-Induced NOS Type II Activation in Chondrocytes

Background: This protocol addresses the investigation of leptin's proinflammatory role in synergy with IL-1, particularly relevant to arthritis research where leptin contributes to nitric oxide-mediated cartilage degradation [7].

Materials:

  • ATDC5 chondrogenic cell line or primary human chondrocytes
  • Recombinant leptin (800 nmol/L) and IL-1 (0.025 ng/mL)
  • This compound (stock solution: 10-100 mM in DMSO)
  • Aminoguanidine (1 mmol/L) - NOS type II inhibitor
  • Additional kinase inhibitors: wortmannin (PI3K inhibitor, 1-10 μmol/L), PD098059 (MEK1 inhibitor, 1-30 μmol/L), SB203580 (p38 kinase inhibitor, 1-30 μmol/L)
  • Griess reagent for nitrite measurement
  • Real-time PCR reagents for NOS type II mRNA analysis
  • Western blot equipment for NOS II protein detection

Methodology:

  • Cell Culture and Differentiation: Culture ATDC5 cells in Dulbecco's modified Eagle's medium/Hams' F12 medium supplemented with 5% fetal bovine serum, transferrin, sodium selenite, and antibiotics. For differentiation studies, culture cells for 15-21 days with insulin supplementation to obtain mature and hypertrophic chondrocytes [7].
  • Serum Starvation: Starve cells in serum-free medium for 12 hours prior to stimulation to synchronize cell states and reduce background signaling.
  • Inhibitor Pretreatment: Add this compound (optimal concentration: 10-100 μM based on preliminary titration) 1 hour before leptin/IL-1 stimulation. Include controls with vehicle (DMSO) alone.
  • Stimulation: Stimulate cells with leptin (800 nmol/L) alone, IL-1 (0.025 ng/mL) alone, or the combination for 48 hours.
  • NO Production Assessment:
    • Collect culture media and measure nitrite accumulation using Griess colorimetric reaction.
    • Express results as μmol/L nitrite normalized to total cellular protein.
  • Molecular Analysis:
    • Extract RNA for real-time PCR analysis of NOS type II mRNA expression.
    • Prepare protein lysates for Western blot detection of NOS II protein.
  • Data Analysis: Compare treatment groups using appropriate statistical tests (e.g., ANOVA with post-hoc testing).

Expected Results: Leptin alone typically does not induce NO production, while IL-1 stimulation results in dose-dependent nitrite accumulation. Co-stimulation with leptin and IL-1 produces a synergistic increase in NO production that should be significantly attenuated by this compound pretreatment, indicating involvement of tyrosine kinase pathways in this synergism [7].

Protocol 2: Electrophysiological Studies of KATP Channel Activation

Background: This protocol examines leptin's effects on ATP-sensitive potassium (KATP) channels in insulin-secreting cells, relevant to understanding leptin's role in insulin regulation and metabolic disorders [8].

Materials:

  • CRI-G1 insulinoma cell line
  • Recombinant leptin (10 nM)
  • This compound and other tyrosine kinase inhibitors (genistein, herbimycin A)
  • Tyrphostin inactive analogues (daidzein, tyrphostin 1) as negative controls
  • Whole-cell patch clamp equipment
  • Tolbutamide (100 μM) for KATP channel blockade

Methodology:

  • Cell Culture: Maintain CRI-G1 cells in Dulbecco's modified Eagle's medium with 10% fetal calf serum and passage every 2-5 days. Plate cells onto 3.5 cm Petri dishes and use 1-4 days after plating [8].
  • Electrophysiological Recording:
    • Perform whole-cell current clamp recordings to monitor membrane potential.
    • Use electrodes with resistances of 1-5 MΩ filled with intracellular solution containing 140 mM KCl, 0.6 mM MgCl₂, 2.73 mM CaCl₂, 5.0 mM ATP, 10 mM EGTA, and 10 mM HEPES (pH 7.2).
    • Maintain bath solution as normal saline (135 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, pH 7.4).
  • Experimental Protocol:
    • Establish baseline membrane potential with 5 mM ATP in electrode solution to maintain KATP channels in closed state.
    • Apply leptin (10 nM) and record hyperpolarization responses.
    • For inhibition studies, pretreat cells with this compound (10 μM) 30 minutes before leptin application.
    • Confirm KATP channel involvement by applying tolbutamide (100 μM) to reverse leptin-induced hyperpolarization.
  • Data Analysis:
    • Measure changes in membrane potential and slope conductance.
    • Calculate reversal potential from current-voltage relationships.
    • Compare treatment effects using Student's unpaired t-test.

Expected Results: Leptin application should hyperpolarize CRI-G1 cells from approximately -38 mV to -73 mV, with increased slope conductance reversing near the potassium equilibrium potential (-84 mV). This compound pretreatment is expected to attenuate or block leptin-induced hyperpolarization, demonstrating tyrosine kinase involvement in leptin-mediated KATP channel activation [8].

Table 2: Summary of Key Experimental Findings with this compound in Leptin Research

Experimental System Leptin Stimulation Key Measurements Effect of this compound Citation
Chondrocytes (ATDC5 line) Leptin (800 nM) + IL-1 (0.025 ng/mL) NO production, NOS II expression Blocked synergistic NO production [7]
Human primary chondrocytes Leptin (800 nM) + IL-1 (0.025 ng/mL) Nitrite accumulation Inhibited leptin/IL-1 synergy [7]
CRI-G1 insulinoma cells Leptin (10 nM) KATP channel activity, membrane potential Prevented leptin activation of KATP channels [8]
Hepatocytes Leptin Endocytosis of TC-AOM Inhibited endocytosis [1]

Research Data Interpretation and Controls

Critical Experimental Controls and Data Interpretation

Essential Controls:

  • Vehicle Control: Always include DMSO vehicle control at the same concentration used for this compound solubilization.
  • Inactive Analogues: Use inactive tyrphostin analogues (e.g., tyrphostin 1) to demonstrate specificity of tyrosine kinase inhibition [8].
  • Specificity Controls: Include inhibitors targeting other leptin signaling pathways (wortmannin for PI3K, PD098059 for MEK1, SB203580 for p38 kinase) to establish pathway specificity [7].
  • Cell Viability Assessment: Perform parallel MTT assays or similar viability tests to ensure observed effects are not due to cytotoxicity.

Data Interpretation Guidelines:

  • This compound inhibition of leptin responses suggests involvement of tyrosine kinase activity, but does not specifically identify JAK2 as the target without additional validation.
  • The concentration-dependent effects of this compound should be established through dose-response studies (typically 1-100 μM range).
  • Consider compensatory mechanisms and pathway crosstalk when interpreting incomplete inhibition by this compound.
  • Combine pharmacological inhibition with genetic approaches (e.g., siRNA knockdown) for stronger mechanistic conclusions.

Table 3: Troubleshooting Common Experimental Issues

Problem Potential Cause Solution
No inhibition by this compound Insufficient concentration or degraded compound Perform dose-response, prepare fresh stock solutions, verify activity with positive controls
High background activity Serum components in assay Extend serum starvation period, use lower serum concentrations during treatment
Variable results between experiments Cell passage differences Use consistent passage numbers, monitor differentiation state
Cytotoxicity at working concentrations DMSO toxicity or compound toxicity Reduce DMSO concentration (<0.1%), shorten exposure time
Incomplete inhibition Alternative signaling pathways Combine with other pathway-specific inhibitors

Technical Considerations and Research Applications

Usage Guidelines and Best Practices

Stock Solution Preparation:

  • Prepare this compound as concentrated stock solutions (10-100 mM) in high-quality DMSO.
  • Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
  • Use within 6 months for consistent results.

Working Concentration Ranges:

  • For most cell-based assays: 10-100 μM
  • Electrophysiology studies: 10 μM
  • Specific IC₅₀ for EGFR: 3 μM [2]

Experimental Optimization:

  • Always perform time-course and dose-response experiments to establish optimal conditions for specific cell systems.
  • Include relevant positive controls for leptin responsiveness in each experiment.
  • Account for cell density and passage number effects on leptin signaling.
Research Applications and Future Directions

This compound continues to be valuable for:

  • Mechanistic Studies: Elucidating tyrosine kinase-dependent aspects of leptin signaling
  • Pathway Analysis: Distinguishing between JAK2-dependent and independent leptin effects
  • Inflammatory Research: Investigating leptin's role in arthritis and other inflammatory conditions
  • Metabolic Studies: Examining leptin-insulin cross-talk in metabolic regulation

Emerging research opportunities include combining this compound with newer genetic approaches and applying it to study leptin signaling in different pathophysiological contexts, particularly those involving leptin resistance commonly observed in obesity [9] [4].

Conclusion

This compound remains a valuable pharmacological tool for investigating tyrosine kinase-dependent mechanisms in leptin signaling. The protocols and application notes provided here offer researchers detailed methodologies for applying this inhibitor in various experimental systems, from inflammatory signaling in chondrocytes to electrophysiological studies in insulinoma cells. Proper implementation of these protocols, including appropriate controls and interpretation guidelines, will enable continued advancement of our understanding of leptin biology and its implications in metabolic and inflammatory diseases.

References

Comprehensive Application Notes and Protocols: Using Tyrphostin 25 for In Vitro Leptin Signaling Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Leptin Signaling and Tyrphostin 25

Leptin, a 16-kDa adipokine primarily secreted by adipose tissue, serves as a critical regulator of energy homeostasis, neuroendocrine function, and immune responses through interaction with its transmembrane receptor LEPRb. The leptin receptor belongs to the class I cytokine receptor family and lacks intrinsic tyrosine kinase activity, instead relying on associated Janus kinase (JAK) proteins for signal transduction. Upon leptin binding, LEPRb undergoes conformational changes that activate bound JAK2 molecules, leading to autophosphorylation and phosphorylation of key tyrosine residues (Tyr985, Tyr1077, and Tyr1138) on the intracellular domain of LEPRb. These phosphorylated residues serve as docking sites for downstream signaling molecules, including signal transducers and activators of transcription (STATs), particularly STAT3, which translocates to the nucleus upon phosphorylation to regulate transcription of target genes involved in appetite, metabolism, and inflammation [1] [2] [3].

This compound (also known as AG490) is a tyrosine kinase inhibitor belonging to the tyrphostin family, characterized by a benzylidene malononitrile structure. Originally developed as an EGFR inhibitor, this compound has demonstrated significant efficacy against JAK2 kinase activity, which plays a central role in leptin receptor signaling. The compound acts by competing with ATP for binding to the kinase domain, thereby inhibiting autophosphorylation and subsequent activation of downstream signaling cascades. In the context of leptin signaling, this compound effectively blocks JAK2 activation, preventing the phosphorylation of both the leptin receptor and STAT3, ultimately attenuating leptin-mediated transcriptional responses [4] [3]. This inhibition makes this compound a valuable research tool for dissecting leptin signaling pathways and investigating potential therapeutic interventions for leptin-related disorders, including obesity, inflammation, and cancer.

Table 1: Molecular Characteristics of this compound

Property Description
IUPAC Name (E)-2-Cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide
Molecular Formula C₁₇H₁₄N₂O₃
Molecular Weight 294.31 g/mol
CAS Number 133550-30-8
Target Kinases JAK2, EGFR
Mechanism of Action Competitive ATP-binding site inhibitor
Solubility DMSO (>50 mg/mL), ethanol (~10 mg/mL)
Storage Conditions -20°C, protected from light and moisture

In Vitro Application Data and Experimental Findings

Inhibition of Leptin-Induced Signaling in Chondrocytes

The efficacy of this compound in inhibiting leptin signaling has been extensively demonstrated in various cell models. In chondrocyte systems, which are relevant for understanding joint inflammation and arthritis pathology, this compound effectively blocked the synergistic stimulation of nitric oxide (NO) production induced by leptin and interleukin-1 (IL-1). At concentrations of 800 nM leptin combined with 0.025 ng/mL IL-1, co-stimulation resulted in significantly increased NO production compared to IL-1 alone. Pretreatment with this compound (typically at 50-100 μM) administered 1 hour before leptin/IL-1 stimulation completely abolished this synergistic effect, reducing NO production to baseline levels. The inhibition was concentration-dependent, with significant effects observed starting at 20 μM and maximal inhibition achieved at 50-100 μM. These findings demonstrate that this compound effectively disrupts leptin-mediated inflammatory signaling in chondrocytes by targeting the JAK2 pathway [4].

Effects in Cancer Cell Models

In cancer research, this compound has shown promising effects in models where leptin signaling promotes tumor growth. Studies examining the relationship between leptin and cancer have revealed that leptin-induced JAK/STAT signaling contributes to proliferation, angiogenesis, and anti-apoptotic events in various cancer types, including breast, endometrial, and colorectal cancers. In these models, this compound treatment effectively inhibited leptin-mediated STAT3 phosphorylation and downstream gene expression at concentrations ranging from 50-100 μM. The compound demonstrated particular efficacy in blocking the cross-talk between leptin and other oncogenic pathways, such as Notch and IL-1, which collectively promote tumor angiogenesis and growth. Time-course experiments revealed that this compound delayed the entry of cancer cells into rapid growth phase and reduced the number of cells reaching plateau phase, with concentrations ≥50 μM significantly reducing cell viability over time [5] [3].

Table 2: Summary of this compound Effects in Various Cell Models

Cell Type Leptin Concentration This compound Concentration Key Findings Reference
Chondrocytes (ATDC5) 800 nM + 0.025 ng/mL IL-1 50-100 μM Complete inhibition of synergistic NO production [4]
Human Primary Chondrocytes 800 nM + 0.025 ng/mL IL-1 50-100 μM Significant reduction in NO production [4]
Small Cell Lung Cancer (H-345, H-69) Not specified 7 μM (IC₅₀) Inhibition of neuropeptide-stimulated growth [5]
Colorectal Tumor Cells Not specified 50-100 μM Induction of apoptosis, inhibition of DNA synthesis [6]
Breast Cancer Cells 10-100 ng/mL 50-100 μM Inhibition of JAK2/STAT3 phosphorylation [3]

Detailed Experimental Protocols

Cell Culture and Treatment Protocol

Materials and Reagents:

  • Cell line of interest (e.g., ATDC5 chondrocytes, cancer cell lines)
  • Complete culture medium (DMEM/F12 for chondrocytes, RPMI for cancer cells)
  • Fetal bovine serum (FBS), antibiotic-antimycotic solution
  • Recombinant leptin (prepare stock solution at 100 μg/mL in sterile PBS with 0.1% BSA)
  • This compound (prepare 50 mM stock solution in DMSO, store at -20°C in aliquots)
  • Additional cytokines/inhibitors as required (e.g., IL-1, other pathway inhibitors)
  • Sterile tissue culture plates (6-well, 12-well, or 96-well format depending on assay)

Procedure:

  • Cell Seeding: Plate cells at appropriate density in complete medium and allow to adhere overnight (e.g., ATDC5 chondrocytes at 2×10⁴ cells/well in 24-well plates).
  • Serum Starvation: Replace complete medium with serum-free medium 12 hours prior to experiments to synchronize cells and reduce background signaling.
  • Inhibitor Pretreatment: Prepare working concentrations of this compound in serum-free medium (typically 50-100 μM) from DMSO stock. Include vehicle control (DMSO at same dilution, typically ≤0.2%). Add this compound solutions to cells and incubate for 1 hour at 37°C, 5% CO₂.
  • Leptin Stimulation: Following pretreatment, add leptin at determined concentrations (e.g., 800 nM for chondrocyte studies) directly to wells without removing this compound. Include controls (untreated, vehicle, leptin alone, inhibitor alone).
  • Incubation: Continue incubation for desired duration (e.g., 48 hours for NO production assays in chondrocytes, or 15-30 minutes for phosphorylation studies).
  • Sample Collection: Collect cells or supernatants for downstream analysis according to specific assay requirements [4] [5].
Assessment of Signaling Inhibition

Phosphorylation Status Analysis by Western Blot:

  • Cell Lysis: After treatments, rinse cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration using BCA assay.
  • Electrophoresis and Transfer: Separate 20-30 μg protein per lane by SDS-PAGE (8-12% gels) and transfer to PVDF membranes.
  • Immunoblotting: Block membranes with 5% BSA in TBST for 1 hour, then incubate with primary antibodies overnight at 4°C. Key antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-total-JAK2, anti-phospho-STAT3 (Tyr705), anti-total-STAT3.
  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature, develop with ECL reagent, and image using chemiluminescence detection system.
  • Expected Results: Successful this compound inhibition should show reduced phospho-JAK2 and phospho-STAT3 levels in leptin-stimulated cells without affecting total protein levels [4] [3].

Functional Assays:

  • Nitric Oxide Production: Measure nitrite accumulation in culture supernatants using Griess reagent system. Add equal volumes of culture supernatant and Griess reagent, incubate 10-15 minutes, measure absorbance at 540 nm. Compare to sodium nitrite standard curve.
  • Proliferation Assays: Assess cell proliferation using BrdU incorporation or MTT assays according to manufacturer protocols.
  • Gene Expression Analysis: Extract RNA after treatments, perform reverse transcription, and analyze expression of leptin-target genes (e.g., SOCS3, POMC, AgRP) by quantitative real-time PCR [4].

Signaling Pathway and Experimental Visualization

The leptin signaling pathway involves multiple molecular events that can be effectively inhibited by this compound at specific points. The following diagram illustrates key components and interactions:

leptin_pathway Leptin Leptin LEPRb LEPRb Leptin->LEPRb Binding JAK2 JAK2 LEPRb->JAK2 Activation STAT3 STAT3 JAK2->STAT3 Phosphorylation STAT3_P STAT3_P STAT3->STAT3_P SOCS3 SOCS3 STAT3_P->SOCS3 Induces Expression Gene_Transcription Gene_Transcription STAT3_P->Gene_Transcription Nuclear Translocation SOCS3->JAK2 Negative Feedback Tyrphostin25 Tyrphostin25 Tyrphostin25->JAK2 Inhibition

Figure 1: Leptin Signaling Pathway and this compound Inhibition Mechanism. Leptin binding to LEPRb receptor activates JAK2, which phosphorylates STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus to regulate gene expression. This compound inhibits JAK2 activation, blocking downstream signaling. SOCS3 provides negative feedback regulation.

The experimental workflow for investigating this compound effects on leptin signaling involves sequential steps from cell preparation to data analysis:

workflow Cell_Culture Cell_Culture Serum_Starvation Serum_Starvation Cell_Culture->Serum_Starvation Tyrphostin_Pretreatment Tyrphostin_Pretreatment Serum_Starvation->Tyrphostin_Pretreatment Leptin_Stimulation Leptin_Stimulation Tyrphostin_Pretreatment->Leptin_Stimulation Sample_Collection Sample_Collection Leptin_Stimulation->Sample_Collection Analysis Analysis Sample_Collection->Analysis Western_Blot Western_Blot Sample_Collection->Western_Blot Protein PCR_Analysis PCR_Analysis Sample_Collection->PCR_Analysis RNA Functional_Assays Functional_Assays Sample_Collection->Functional_Assays Supernatant/Cells

Figure 2: Experimental Workflow for this compound Leptin Inhibition Studies. The sequential process includes cell culture, synchronization through serum starvation, inhibitor pretreatment, leptin stimulation, sample collection, and multiple analysis endpoints to comprehensively assess inhibition efficacy.

Technical Considerations and Optimization

Specificity and Off-Target Effects

While this compound is established as a JAK2 inhibitor, researchers should be aware of its potential off-target effects, particularly at higher concentrations. This compound was originally identified as an EGFR inhibitor and may affect other tyrosine kinases at concentrations above 50 μM. To confirm that observed effects are specifically due to JAK2 inhibition in the leptin pathway, several validation approaches are recommended:

  • Dose-Response Studies: Establish a concentration curve (typically 10-100 μM) to identify the minimal effective concentration.
  • Complementary Inhibitors: Use alternative JAK2 inhibitors (e.g, Tkip) or molecular approaches (siRNA, CRISPR) to confirm key findings.
  • Specificity Controls: Include inhibitors targeting downstream pathways (e.g., STAT3 inhibitors) to dissect specific signaling nodes.
  • Multiple Time Points: Collect samples at various time points after leptin stimulation (15, 30, 60, 120 minutes) to capture phosphorylation dynamics and confirm effective inhibition [4] [7] [6].
Optimization Strategies

Cell-Type Specific Optimization: Different cell types may require adjustment of this compound concentrations and treatment durations. Primary cells typically need lower concentrations (20-50 μM) compared to transformed cell lines (50-100 μM). Always perform initial dose-ranging experiments to determine optimal conditions for specific experimental systems.

Solvent Considerations: DMSO concentration should be kept consistent across all treatments and not exceed 0.2% to avoid solvent toxicity. Prepare fresh working solutions from concentrated stocks to ensure compound stability and activity.

Combination Studies: When investigating cross-talk between leptin and other signaling pathways, include appropriate controls for combination treatments. For example, in studies examining leptin and IL-1 synergy, include conditions with each stimulus alone, combination, and respective inhibitor controls [4].

Data Interpretation Guidelines
  • Positive Inhibition Control: Include known JAK2 activators (e.g., leptin at 100-800 nM) to demonstrate pathway functionality.
  • Viability Assessment: Conduct parallel viability assays (MTT, Trypan blue exclusion) to distinguish specific signaling inhibition from general cytotoxicity, particularly at higher concentrations (>50 μM) or longer exposures (>24 hours).
  • Multiple Readouts: Combine phosphorylation assays with functional readouts (NO production, gene expression, proliferation) to comprehensively assess biological impact.
  • Statistical Considerations: Perform triplicate biological replicates to account for experimental variability, with at least two independent experiments to ensure reproducibility [4] [5].

Conclusion

This compound represents a valuable pharmacological tool for investigating leptin signaling pathways in vitro. Its well-characterized inhibition of JAK2 kinase activity enables researchers to specifically dissect the contribution of leptin receptor signaling in various physiological and pathological contexts. The protocols outlined herein provide a robust framework for implementing this compound in leptin inhibition studies, with appropriate controls and validation measures to ensure data quality and interpretation. As research continues to elucidate the multifaceted roles of leptin in metabolism, inflammation, and cancer, tools like this compound remain essential for advancing our understanding of these processes and identifying potential therapeutic strategies for leptin-related disorders.

References

Tyrphostin 25: Core Characteristics and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Tyrphostin 25 is a cell-permeable, reversible, and competitive inhibitor that primarily targets protein tyrosine kinases (PTKs) by blocking substrate binding [1]. Its actions are largely linked to the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

The diagram below illustrates its mechanism and downstream effects on key signaling pathways.

G cluster_pathway EGFR Signaling Pathway EGFR EGFR TK Tyrosine Kinase Activity EGFR->TK Activation Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) TK->Downstream A25 Tyrphostin A25 A25->TK Inhibits BiologicalEffects Biological Effects Downstream->BiologicalEffects

Experimental Protocols and Treatment Durations from Literature

Treatment duration with Tyrphostin A25 varies significantly based on the biological process under investigation, ranging from short-term incubations for immediate signaling events to long-term treatments for assessing proliferation and apoptosis.

Cell Type / System Primary Finding Tyrphostin A25 Concentration Treatment Duration Key Outcome / Readout
Colorectal tumor cells (HT29/HI1, SW480) [2] Inhibition of growth & induction of apoptosis Not specified in abstract 24 to 48 hours Decreased cell number, inhibited DNA synthesis, increased apoptotic index
Rat aortic smooth muscle cells (RASMC) [3] Inhibition of ATP-stimulated DNA synthesis & cell proliferation 10 µM 2 hours (c-Fos), 72 hours (proliferation) Reduced c-Fos protein expression; inhibited [3H]-thymidine incorporation and cell number increase
Guinea-pig ventricular myocytes [4] Activation of Na+–Ca2+ exchanger current (INCX) 100 µM Acute application (minutes) Induced a membrane current characterized as INCX
General Application Note A cell-permeable, competitive PTK inhibitor [1] IC₅₀ for EGFR = 3 µM Varies by experiment Inhibits EGFR, endocytosis, FAK phosphorylation, and induces apoptosis

Key Considerations for Protocol Design

When designing your experiments with this compound, please consider the following points derived from the literature:

  • Duration Depends on the Endpoint: The appropriate treatment time is highly dependent on the specific cellular process you are studying.

    • Fast-acting events (e.g., kinase activity, immediate early gene expression, ion exchanger modulation): Treatments from 2 minutes to 2 hours are commonly used [3] [4].
    • Slower processes (e.g., DNA synthesis, changes in cell proliferation, apoptosis): Treatments typically range from 24 to 72 hours [2] [3].
  • Specificity and Off-Target Effects: While this compound is designed to inhibit EGFR, be aware that it can have off-target effects. For instance, in cardiac myocytes, it activated the Na+–Ca2+ exchanger, an effect that was not linked to its tyrosine kinase inhibitory activity [4]. Including structurally different inhibitors or rescue experiments with active kinases can help confirm the specificity of your observations.

  • Positive and Solvent Controls: The cited studies consistently used controls containing the drug's solvent (e.g., DMSO) [4]. This is crucial for attributing any observed effects to the drug itself rather than the solvent.

References

Comprehensive Technical Guide: Tyrphostin 25 Solubility, Solvent Selection, and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Tyrphostin 25

This compound (also known as AG-82, RG-50875, or Tyrphostin A25) is a cell-permeable, reversible, and competitive inhibitor of protein tyrosine kinase activity, with particular specificity for the epidermal growth factor receptor (EGFR). This small molecule inhibitor demonstrates an IC₅₀ of 3 μM for the autophosphorylation of the EGF-receptor and also affects platelet-derived growth factor (PDGF) and insulin receptor tyrosine kinases. [1] [2] The compound has been extensively utilized in cancer research, inflammatory disease studies, and signal transduction pathway analysis, making proper solubilization crucial for experimental success.

The molecular structure of this compound features a benzylidenemalononitrile core with three hydroxyl groups, contributing to both its biological activity and solubility characteristics. With a molecular weight of 202.17 g/mol and the chemical formula C₁₀H₆N₂O₃, this yellow-green crystalline solid exhibits specific solvent affinities that must be carefully considered for experimental design. [3] This application note provides comprehensive guidance on solvent selection, solution preparation, and experimental protocols to ensure optimal results when working with this compound.

Chemical Properties and Solubility Data

Fundamental Chemical Characteristics

This compound possesses distinct chemical properties that directly influence its solubility behavior and storage requirements. The compound has a calculated density of 1.569±0.06 g/cm³ and a predicted pKa of 7.10±0.23, indicating it may exist in different ionization states depending on solvent pH. [3] The melting point of this compound is approximately 220°C with decomposition, which is important to consider when employing elevated temperatures for solubilization. [3]

The canonical SMILES notation for this compound is C1=C(C=C(C(=C1O)O)O)C=C(C#N)C#N, representing its 2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile structure. [1] This configuration includes multiple hydroxyl groups that can form hydrogen bonds with appropriate solvents, as well as nitrile groups that contribute to its specific solubility profile. The compound is classified as light-sensitive, requiring protection from light during storage and experimental use to maintain stability. [3]

Solubility Profile in Various Solvents

Based on experimental data and manufacturer specifications, this compound exhibits significantly different solubility characteristics across common laboratory solvents. The following table summarizes the quantitative and qualitative solubility data for this compound:

Table 1: Solubility Profile of this compound in Various Solvents

Solvent Solubility Qualitative Description Recommended Uses
DMSO >50 mg/mL [3] Clear, yellow to orange solution [3] Primary stock solutions
Ethanol Soluble [1] Yellow solution Secondary stock solutions
Aqueous Buffers Limited direct solubility Requires dilution from DMSO stock Cell culture media, biochemical assays

As evidenced by the solubility data, DMSO represents the optimal solvent for preparing concentrated stock solutions of this compound, with a demonstrated solubility exceeding 50 mg/mL. This high solubility in DMSO facilitates the preparation of concentrated stock solutions (typically 10-100 mM) that can be diluted into aqueous systems for biological assays. When using ethanol as an alternative solvent, researchers should note that the solubility, while sufficient for many applications, may be lower than in DMSO and should be empirically verified for specific experimental needs.

Storage and Stability Information

Storage Conditions and Handling

Proper storage conditions are essential for maintaining the stability and efficacy of this compound. The compound should be stored at 2-8°C in its solid form, protected from light and moisture. [3] Suppliers recommend storing the product at ambient temperature when shipped, with appropriate short-term and long-term storage at ambient conditions when properly sealed. [1] These conditions maintain compound integrity for up to 12 months from the date of receipt when unopened. [1]

For prepared stock solutions in DMSO, it is recommended to aliquot into small, single-use portions to minimize freeze-thaw cycles and prevent water absorption that can degrade the compound over time. These aliquots should be stored at -20°C or below, with careful attention to ensuring containers are tightly sealed. Under these conditions, DMSO stock solutions typically remain stable for 3-6 months, though users should monitor for precipitation or color changes that may indicate degradation.

Stability Considerations in Experimental Conditions

Once diluted into aqueous systems for biological experiments, this compound solutions should be used immediately or within hours, as the compound may precipitate or degrade over longer periods in dilute solutions. The yellow to orange color of this compound solutions in DMSO provides a visual indicator of concentration and potential oxidation state. [3] Significant darkening or color changes may suggest degradation, and such solutions should be avoided for critical experiments.

Researchers should note that this compound has demonstrated stability in various biological assay conditions, including cell culture media for at least 24-48 hours, as evidenced by its consistent activity in published studies. [4] [2] However, the compound's light-sensitive nature necessitates working under appropriate lighting conditions (minimized direct light) during experimental procedures to preserve activity.

Solution Preparation Protocols

Preparation of Stock Solutions

The following protocol describes the standard method for preparing 10 mL of a 50 mM this compound stock solution in DMSO:

  • Equipment and Reagents Preparation:

    • This compound solid (101.09 mg for 50 mM in 10 mL)
    • Anhydrous DMSO (molecular biology grade)
    • Analytical balance (capable of measuring 0.1 mg accurately)
    • Volumetric flask (10 mL) or sterile plastic tube
    • Glass vial with airtight seal
  • Weighing Procedure:

    • Tare the weighing vessel on the analytical balance.
    • Carefully transfer 101.09 mg of this compound solid to the vessel.
    • Record the exact mass for concentration calculation.
  • Dissolution Process:

    • Transfer the weighed compound to a 10 mL volumetric flask or tube.
    • Add approximately 8 mL of anhydrous DMSO and vortex vigorously for 2-3 minutes.
    • Continue vortexing while adding DMSO to the final volume of 10 mL.
    • Vortex for an additional 5 minutes until the solution is clear and homogeneous.
  • Quality Assessment:

    • Visually inspect for complete dissolution (clear yellow to orange solution without particulate matter).
    • If insoluble particles remain, briefly warm the solution to 37°C with continuous agitation.
    • Aliquot into sterile, light-protected microcentrifuge tubes (typically 50-100 μL aliquots).
  • Storage:

    • Label aliquots with compound name, concentration, date, and preparer's initials.
    • Store at -20°C or below for long-term storage.
    • Avoid repeated freeze-thaw cycles by using single-use aliquots when possible.
Preparation of Working Solutions

Working solutions for cellular experiments should be prepared by serial dilution to ensure proper solubilization and accurate concentrations:

  • Initial Dilution:

    • Thaw a DMSO stock aliquot at room temperature without heating.
    • Vortex briefly to ensure homogeneity.
    • Prepare intermediate dilutions in DMSO if needed (e.g., 10 mM, 1 mM).
  • Aqueous Dilution:

    • Add the appropriate volume of DMSO stock to pre-warmed cell culture medium or assay buffer while vortexing.
    • Maintain the final DMSO concentration below 0.1% for cellular assays (typically 0.01-0.05%).
    • Use working solutions immediately after preparation.
  • Controls:

    • Include vehicle controls with equivalent DMSO concentration in all experiments.
    • Monitor for precipitation in aqueous solutions, particularly at higher concentrations.

Table 2: Troubleshooting Guide for Solution Preparation

Problem Possible Cause Solution
Precipitation in stock solution Water absorption during storage Centrifuge and transfer supernatant to new tube; re-quantify concentration
Cloudiness in aqueous solution Final concentration exceeds solubility in medium Reduce stock concentration or increase dilution factor
Loss of activity Degradation due to improper storage or extended use Prepare fresh stock solution; verify storage conditions
Color darkening Oxidation or degradation Discard and prepare fresh solution; ensure anhydrous DMSO

Biological Applications and Experimental Use

EGFR Kinase Inhibition Assays

This compound serves as a competitive inhibitor of EGFR tyrosine kinase with a reported IC₅₀ of 3 μM for autophosphorylation of the EGF-receptor. [1] For in vitro kinase assays:

  • Prepare this compound working solutions in reaction buffer from DMSO stock.
  • Pre-incubate the enzyme with this compound for 10-15 minutes before adding ATP and substrate.
  • Maintain consistent DMSO concentrations across all samples (typically ≤1%).
  • Include appropriate controls (vehicle, no inhibitor, no enzyme).
  • The typical concentration range for dose-response studies is 0.1-100 μM.

This application has been validated in multiple experimental systems, including studies demonstrating that this compound blocks EGF-dependent cell proliferation by targeting EGFR kinase activity. [2]

Cellular Assays and Mechanism of Action

In cellular systems, this compound has demonstrated efficacy in various experimental paradigms:

  • Cell Viability and Proliferation Assays: Treatment of small cell lung cancer cells with this compound obstructed neuropeptide and basal-stimulated growth. [2] Typical working concentrations range from 1-50 μM in cell culture media.

  • Apoptosis Induction: this compound induces apoptosis in human leukemic cell lines, with effective concentrations typically between 10-100 μM depending on cell type. [3] [2]

  • Neuronal Studies: Though not specific to this compound, related tyrphostins have demonstrated neuroprotective effects in experimental models, highlighting the importance of proper solubilization for neurological applications. [5]

The following diagram illustrates the primary signaling pathways affected by this compound and the experimental workflow for investigating its effects:

G EGF EGF EGFR EGFR EGF->EGFR Binding DownstreamSignaling DownstreamSignaling EGFR->DownstreamSignaling Activation Tyrphostin25 Tyrphostin25 Tyrphostin25->EGFR Inhibition CellularEffects CellularEffects DownstreamSignaling->CellularEffects

Figure 1: this compound Mechanism and Experimental Workflow. This compound competitively inhibits EGFR tyrosine kinase activity, blocking downstream signaling pathways and resulting in altered cellular responses including reduced proliferation and induced apoptosis.

In Vivo Applications

For animal studies, this compound has demonstrated activity in vivo, though specific formulation details are limited in publicly available literature. [1] Based on its chemical properties and analogous compounds:

  • Formulation Considerations: this compound may require specialized formulations for in vivo administration, potentially including:

    • DMSO-based vehicles (for small volume administration)
    • Aqueous suspensions with appropriate suspending agents
    • Cyclodextrin-based solubilization approaches
  • Dosing Considerations: Researchers should conduct preliminary solubility and stability testing with their specific chosen vehicle before initiating animal studies.

Recent research with related tyrphostin compounds has demonstrated efficacy in inflammatory disease models such as experimental autoimmune encephalomyelitis (EAE), suggesting potential applications for this compound in similar contexts. [5]

Technical Considerations and Troubleshooting

Solubility Optimization Strategies

When encountering solubility challenges with this compound, consider the following optimization approaches:

  • Temperature Modulation: Briefly warming solutions to 37°C can enhance dissolution, but avoid higher temperatures or prolonged heating that may degrade the compound.

  • Sonication: Brief sonication (10-30 seconds) in a water bath sonicator can aid dissolution of stubborn precipitates.

  • Alternative Solvents: For applications where DMSO is incompatible, consider:

    • Ethanol (for certain biochemical assays)
    • DMF (though compatibility with biological systems is more limited)
    • Aqueous cyclodextrin solutions (for specific in vitro applications)
  • Serial Dilution: For particularly challenging solubilization, prepare a concentrated stock at half the desired concentration, then dilute accordingly.

Experimental Design Considerations

When incorporating this compound into experimental designs:

  • Vehicle Controls: Always include matched vehicle controls (DMSO at equivalent concentration) to account for potential solvent effects.

  • Time Course Studies: For cellular assays, include appropriate time points to capture both acute and chronic effects of EGFR inhibition.

  • Combination Studies: this compound has shown potentiating effects when combined with other inhibitors, such as enhanced antineoplastic activity with EGFR inhibitors in lung cancer cells. [6]

  • Cell Line Variability: Consider variable expression of target kinases across different cell lines when determining appropriate concentration ranges.

The following diagram outlines a recommended workflow for developing and validating experimental approaches with this compound:

G Start Experimental Planning StockPrep Stock Solution Preparation Start->StockPrep WorkingSol Working Solution Preparation StockPrep->WorkingSol AssaySetup Assay Setup & Controls WorkingSol->AssaySetup Validation Method Validation AssaySetup->Validation

Figure 2: Experimental Workflow with this compound. Recommended steps for developing robust experimental methods using this compound, from solution preparation to assay validation.

Conclusion

Tyrphostin represents a valuable tool for investigating tyrosine kinase-mediated signaling pathways, particularly those involving EGFR. Its solubility profile favors DMSO as the primary solvent for stock solution preparation, with ethanol serving as a secondary option for specific applications. The documented solubility of >50 mg/mL in DMSO facilitates the preparation of concentrated stocks that can be diluted into aqueous systems while maintaining the final DMSO concentration at levels compatible with cellular systems.

Researchers should adhere to the recommended storage conditions of 2-8°C for solid material and -20°C or below for stock solutions, with strict protection from light to preserve compound integrity. When designing experiments, particular attention should be paid to appropriate vehicle controls and solubility limitations in aqueous systems. Through proper solubilization and application of the protocols outlined in this document, researchers can reliably utilize this compound for investigating tyrosine kinase function in diverse experimental systems.

References

Tyrphostin 25: Key Properties & Solubility

Author: Smolecule Technical Support Team. Date: February 2026

Property Details
CAS Number 118409-58-8 [1] [2] [3]
Molecular Formula C₁₀H₆N₂O₃ [1] [2]
Molecular Weight 202.16 g/mol [1] [2]
IUPAC Name 2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile [2]
Purity ≥95% [1] or >99% [2] (Refer to Certificate of Analysis for lot-specific data)
Form Solid [2]
Reported Solubility Soluble in DMSO and Ethanol [2]

Biological Activity & Experimental Notes

Tyrphostin 25 is a cell-permeable, reversible, and competitive inhibitor of protein tyrosine kinases, notably the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ of ~3 µM [1] [2]. It also acts as an agonist for the G protein-coupled receptor GPR35 [4].

Be aware that this compound and related compounds can inhibit other enzymes. Some tyrphostins have been reported to inhibit guanylyl and adenylyl cyclases [1], and certain family members are potent inhibitors of 5-lipoxygenase (5-LO) [5]. These off-target effects are crucial for designing proper control experiments.

Recommended Solvent Preparation Protocol

Based on the solubility data, here is a standard protocol for preparing a stock solution. The following diagram outlines the workflow for preparing this compound stock solution and working concentrations.

G Start Start: this compound Powder Step1 Weigh powder using analytical balance Start->Step1 Step2 Add pure DMSO or Ethanol as solvent Step1->Step2 Step3 Vortex vigorously until clear solution Step2->Step3 Step4 Aliquot and store at -20°C or lower for long-term storage Step3->Step4 Step5 Thaw at room temperature and vortex before use Step4->Step5 Step6 Dilute in aqueous buffer to create working concentration Step5->Step6 Note Note: Final DMSO concentration in cell culture should typically be <0.1%

  • Calculating Concentration: Use the molecular weight (202.16 g/mol) to calculate the mass of powder needed for your desired stock concentration (e.g., 10 mM, 50 mM).
  • Solubilization: Add a calculated volume of anhydrous DMSO or ethanol to the powder. DMSO is the most commonly used solvent for tyrphostins in cell-based assays.
  • Mixing: Vortex the mixture vigorously until a clear solution is obtained, indicating full dissolution.
  • Storage: Aliquot the stock solution into sterile vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
  • Preparation of Working Solution: Dilute the stock solution into your aqueous assay buffer or cell culture medium immediately before use. Ensure the final concentration of DMSO is kept low (typically below 0.1%) to avoid cytotoxicity.

Troubleshooting Common Issues

Problem: The compound precipitates out of solution in aqueous buffer.

  • Cause: this compound is highly soluble in organic solvents like DMSO but may have limited solubility in aqueous buffers.
  • Solution: Ensure the stock solution in DMSO is concentrated enough so that the final DMSO percentage in your assay is minimal. Gently warming the solution and vortexing can help re-dissolve the compound. Filter the solution through a 0.2 µm filter if precipitation persists.

Problem: Observed cellular effects do not match expected EGFR inhibition.

  • Cause: this compound has known off-target activities, including agonism of GPR35 and potential inhibition of other kinases and enzymes [1] [4].
  • Solution: Include relevant controls, such as other selective EGFR inhibitors or a GPR35 antagonist, to deconvolve the mechanism of action. Use the lowest effective concentration to minimize off-target effects.

Problem: Inconsistent activity between experiments.

  • Cause: Instability of the compound upon storage or repeated freeze-thaw cycles.
  • Solution: Always store stock solutions at recommended low temperatures in aliquots. Avoid repeated freezing and thawing. Verify the activity of your stock solution with a positive control assay if possible.

References

Mechanism of Action and Impact on Viability

Author: Smolecule Technical Support Team. Date: February 2026

Tyrphostin 25 (also known as AG-82 or RG-50875) is a cell-permeable, competitive inhibitor that primarily targets the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with an IC₅₀ of 3 µM [1] [2]. Its effect on cell viability is directly linked to its inhibition of tyrosine kinase activity.

The table below summarizes its core characteristics and its documented effects on different cell types.

Characteristic Details
Molecular Formula C₁₀H₆N₂O₃ [3] [2]
Molecular Weight 202.16-202.17 Da [1] [2]
Primary Target EGFR tyrosine kinase (competitive inhibitor) [1] [2]
Documented Impact on Cell Viability
• PC12 Cells (Neurite Retraction) Inhibits EP3 receptor-mediated neurite retraction upstream of Rho activation [4].
• Human Leukemic Cell Lines Induces apoptosis [2].
• Small Cell Lung Cancer Cells Obstructs neuropeptide and basal stimulated growth [2].
• Rat Hepatocytes Inhibits endocytosis [2].

This pathway diagram illustrates the mechanism by which this compound inhibits the EGFR signaling cascade, leading to reduced cell viability:

G Ligand EGF Ligand EGFR EGFR Receptor Ligand->EGFR Binds TK_Domain Tyrosine Kinase Domain EGFR->TK_Domain Activates Signal Downstream Signaling (e.g., MAPK, AKT) TK_Domain->Signal Phosphorylation Viability Cell Proliferation & Viability Signal->Viability Apoptosis Induction of Apoptosis T25 This compound T25->TK_Domain Competitive Inhibition

Protocol: Assessing Cell Viability with WST-1

The WST-1 assay is an excellent method for measuring the metabolic activity of cells, which serves as an indicator of cell viability [5]. It is a one-step, non-radioactive assay that offers higher sensitivity than older methods like MTT [5].

Workflow Overview:

G Seed Seed cells in a 96-well plate Treat Treat cells with This compound Seed->Treat Add Add WST-1 reagent directly to wells Treat->Add Incubate Incubate plate 0.5 - 4 hours at 37°C Add->Incubate Measure Measure absorbance at 440-450 nm Incubate->Measure

Detailed Steps:

  • Cell Seeding: Seed your cells in a 96-well plate at an optimized density. This density should be determined beforehand for your specific cell line to ensure exponential growth throughout the experiment [5].
  • Treatment: After an adherence period (e.g., 24 hours), add this compound at your desired concentrations. Prepare control wells:
    • Blank: Culture medium and WST-1 reagent, but no cells.
    • Untreated Control: Cells and culture medium without this compound (vehicle only) [5].
  • Viability Measurement: After the treatment period (e.g., 24-72 hours), add WST-1 reagent directly to each well. A common ratio is 10 µL of reagent per 100 µL of culture medium [5].
  • Incubation and Reading: Incubate the plate for 0.5 to 4 hours at 37°C. Monitor the color development. Read the absorbance using a microplate reader at 440-450 nm, using a reference wavelength above 600 nm to correct for background noise [5].

Troubleshooting Common Issues

Here are solutions to common problems researchers may encounter when using this compound.

Problem Possible Cause Solution & Recommendation
High background signal Phenol red in culture medium or interfering compounds [5]. Use a reference wavelength (>600 nm). Optimize incubation time to prevent over-reduction.
Low signal or no signal Incorrect cell density; incubation time too short; reagent degraded. Titrate cell seeding density for each cell line. Extend WST-1 incubation time, checking every 30 mins.
High well-to-well variability Inconsistent cell seeding or pipetting during reagent addition. Ensure a homogeneous cell suspension when seeding. Calibrate pipettes and mix plates after adding reagent.
No effect on viability This compound is unstable; cell line is not dependent on targeted pathways. Resuspend compound in DMSO per vendor instructions. Confirm that your cell line expresses the target (e.g., EGFR).
Unexpected cytotoxicity Contaminated compound; concentration too high; off-target effects. Use a fresh, sterile stock solution. Perform a dose-response curve (0.3 - 20 µM) to find the effective range [4] [2].

Frequently Asked Questions

Q1: What is the typical working concentration range for this compound? A: Effective concentrations can vary by cell type. Studies have used a range from 0.3 µM to 20 µM [4] [2]. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental model.

Q2: Does this compound affect other kinases besides EGFR? A: Yes, while its primary target is EGFR, it can also affect other tyrosine kinases, such as those related to the platelet-derived growth factor (PDGF) and insulin receptors [1]. Always be mindful of potential off-target effects when interpreting results.

Q3: My viability assay shows an effect, but how can I confirm that apoptosis is occurring? A: A viability assay like WST-1 indicates metabolic activity but does not specify the mode of cell death. To confirm apoptosis, use complementary assays such as:

  • Propidium Iodide (PI) staining followed by flow cytometry to detect the sub-G1 population (apoptotic cells with fragmented DNA) [6].
  • TUNEL assay to label DNA strand breaks, a hallmark of apoptosis [6].
  • Morphological analysis with Hoechst stain to observe nuclear condensation and fragmentation [6].

References

optimizing Tyrphostin 25 concentration for leptin studies

Author: Smolecule Technical Support Team. Date: February 2026

Reported Working Concentrations

The table below summarizes concentration data for Tyrphostin 25 and a closely related analog, Tyrphostin AG490, from experimental contexts.

Tyrphostin Compound Reported Concentration Experimental Context / Key Finding Source / Citation
Tyrphostin AG490 1–30 μmol/L Used to inhibit leptin+IL-1-induced NO production in chondrocytes; JAK2 identified as part of the signaling pathway [1]. [1]
Tyrphostin A25 IC50 = 3 μmol/L Identified as the half-maximal inhibitory concentration for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [2]. [2]

Experimental Protocol for Concentration Optimization

Since optimal concentration can vary based on cell type and specific experimental conditions, you will likely need to perform your own dose-response curve. Below is a generalized protocol you can adapt.

cluster_Tyrphostin This compound Dose Range Start Start: Prepare Cell Culture Plate Plate cells in multi-well plates Start->Plate SerumStarve Serum-starve cells (e.g., 12-24h) Plate->SerumStarve PreTreat Pre-treat with this compound SerumStarve->PreTreat Stimulate Stimulate with Leptin PreTreat->Stimulate Dose1 0.1 µM (Low) PreTreat->Dose1 e.g., 1 hour before Harvest Harvest Cells/Media Stimulate->Harvest Analyze Analyze Downstream Effects Harvest->Analyze Dose2 1 µM Dose3 3 µM (IC50 reference) Dose4 10 µM Dose5 30 µM (High)

Key Steps and Considerations:

  • Dose Range: Based on the search results, a logical range to test for this compound would be from 0.1 µM to 30 µM. You should include concentrations around the reported IC50 of 3 µM [2].
  • Pre-treatment Time: A common pre-treatment time is 30 minutes to 1 hour before leptin stimulation to allow the inhibitor to act [1].
  • Leptin Stimulation: After pre-treatment, stimulate your cells with leptin. The concentration of leptin will depend on your model system (e.g., 800 nmol/L was used in a chondrocyte study [1]).
  • Control Groups: Ensure your experiment includes essential controls:
    • Vehicle control (e.g., DMSO)
    • Leptin-only stimulus (no inhibitor)
    • Inhibitor-only (at your highest concentration)
    • Untreated cells
  • Downstream Analysis: Harvest cells or media to analyze the specific downstream effects of leptin signaling you are investigating, such as:
    • Phosphorylation status of JAK2 and STAT3 via Western Blot [3] [4].
    • Gene expression changes (e.g., via RT-PCR).
    • Functional outcomes like cell proliferation or apoptosis.

Troubleshooting Common Issues

Here are answers to potential questions you might encounter during your experiment.

Q1: I see no inhibition of leptin signaling at 10 µM. What should I do?

  • A: First, verify that your leptin stimulus is robustly activating the pathway in your model by checking key markers like p-STAT3. If it is, progressively increase the concentration of this compound (e.g., up to 30-50 µM), ensuring you monitor for any non-specific cytotoxic effects. The required concentration can be highly cell-type dependent.

Q2: My cells show high toxicity at concentrations above 5 µM. How can I proceed?

  • A: Toxicity can indicate off-target effects. Consider the following:
    • Verify Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is ≤ 0.1%.
    • Shorten Exposure Time: Reduce the pre-treatment time with the inhibitor.
    • Test Alternative Inhibitors: Use a different, more specific JAK2 inhibitor to confirm the role of this pathway. The related compound Tyrphostin AG490 is well-established as a JAK2 inhibitor in leptin signaling studies [1] [3].

Q3: How can I confirm that this compound is specifically inhibiting the leptin-JAK-STAT pathway?

  • A: The most direct method is to measure the phosphorylation levels of JAK2 and its primary downstream target, STAT3, using Western Blot analysis. Effective inhibition should show a significant reduction in leptin-induced phosphorylation of these proteins without affecting their total levels [4].

Leptin Signaling Pathway and Inhibitor Action Point

The following diagram illustrates the key leptin signaling pathway and the point where this compound is reported to act.

Leptin Leptin OB_R Leptin Receptor (OB-Rb) Leptin->OB_R JAK2 JAK2 OB_R->JAK2 STAT3 STAT3 (Transcription Factor) JAK2->STAT3 Nucleus Nucleus STAT3->Nucleus Translocation Prolif Cellular Responses: Proliferation, Angiogenesis Nucleus->Prolif T25 Tyrphostin AG490 (Inhibits JAK2) T25point Reported Site of Action T25->T25point T25point->JAK2

References

Tyrphostin 25 Stability Profile and Key Parameters

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core stability information for Tyrphostin 25:

Parameter Description & Impact Key Evidence
Inherent Stability Unstable in aqueous solution; degrades to form compounds with significantly higher inhibitory activity (≥10-fold) [1]. Study of closely related Tyrphostins 23 & 25 showed degradation products caused delayed, stronger kinase inhibition [1].
pH Sensitivity Highly sensitive to pH, undergoing conformational and protonation state changes. Stability is optimal in acidic conditions [2]. Spectroscopy studies of similar TKI AG1478 showed conformational shifts from acidic to neutral/alkaline pH (pKa ~5.6); neutral pH planar form predominates [2].
Storage Conditions Solid form should be stored at ambient temperature. Solutions should be prepared fresh in appropriate solvents [3]. Supplier recommends ambient storage for solid; instability data implies fresh solution preparation is critical [1] [3].

Experimental Protocols for Assessing Stability

To troubleshoot stability issues in your experiments, you can use the following methodologies to monitor this compound in solution.

Method 1: Stability-Indicating RP-HPLC Analysis

This method separates this compound from its degradation products, allowing you to quantify the intact compound.

  • Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on hydrophobicity. A stability-indicating method can accurately measure the drug even in the presence of its degradation products [4] [5].
  • Detailed Protocol:
    • Column: Phenomenex Gemini C18 (150 mm x 4.6 mm, 5 µm) or equivalent [5].
    • Mobile Phase: Acetonitrile and a buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 3.3). A low-pH buffer can help protonate the compound, potentially improving stability and chromatography [5] [2].
    • Detection: UV detection at ~270 nm is common for similar compounds [5].
    • Sample Preparation: Dissolve this compound in your working solvent (e.g., DMSO) and further dilute with the mobile phase to the required concentration for injection.
    • Analysis: Run the method and identify the peak for intact this compound. The appearance of new peaks over time indicates the formation of degradation products.

The workflow for this analytical method can be summarized as follows:

start Prepare fresh this compound solution step1 Inject sample into RP-HPLC system start->step1 step2 Separate components using C18 column step1->step2 step3 Detect with UV detector (e.g., 270 nm) step2->step3 decision Analyze resulting chromatogram step3->decision result1 Single sharp peak decision->result1 No change result2 Multiple or new peaks appear decision->result2 Over time concl1 Solution is stable result1->concl1 concl2 Degradation has occurred result2->concl2

Method 2: UV-Vis Spectrophotometry for pKa and Stability Screening

This method is faster and useful for initial assessments of how pH affects the compound's structure.

  • Principle: The electronic absorption spectrum of a compound often changes with its protonation state. Monitoring these changes with pH reveals the pKa and indicates stability under different conditions [2].
  • Detailed Protocol:
    • Sample Preparation: Prepare a stock solution of this compound in DMSO. Dilute this stock into a series of buffers covering a wide pH range (e.g., pH 2 to 12).
    • Measurement: Record the UV-Vis absorption spectrum (e.g., from 250 nm to 400 nm) for each pH solution.
    • Data Analysis:
      • Plot the absorbance at a key wavelength (or the ratio of absorbances at two wavelengths) against the pH of the solution.
      • The midpoint of the resulting sigmoidal curve gives an approximate pKa value.
      • A shift in the spectrum or a change in the isosbestic point over time at a given pH indicates decomposition [2].

Frequently Asked Questions (FAQs)

Q1: Why do I get inconsistent results in my kinase inhibition assays with this compound? Inconsistency is likely due to compound degradation. If an old stock solution is used, the actual concentration of the active compound decreases, and more potent degradation products may interfere, leading to variable and unreliable bioactivity data [1].

Q2: What is the best way to store this compound stock solutions? The most reliable approach is to avoid storing aqueous solutions. Prepare a fresh stock solution in a pure, anhydrous solvent like DMSO immediately before each experiment. For the solid compound, store it dry at ambient temperature as recommended [3].

Q3: Can the pH of my assay buffer affect this compound? Yes, significantly. Research on similar tyrphostins shows that the neutral species predominates at physiological pH (7.4), while the protonated form exists at lower pH. This change in protonation state can alter the molecule's conformation and its ability to interact with the target kinase [2].

Key Troubleshooting Guide

Problem Possible Cause Solution
Loss of activity over time Degradation of stock solution in DMSO (may absorb moisture). Aliquot solid compound into single-use vials. When preparing DMSO stock, use dry DMSO and ensure the vial is tightly sealed.
Unexpectedly high inhibition Use of an aged solution containing more potent degradation products. Always use a freshly prepared solution and compare the HPLC chromatogram against a fresh standard.
Poor solubility in assay buffer Precipitation upon dilution from DMSO stock into aqueous buffer. Ensure the final DMSO concentration is tolerable (e.g., <0.5%). A brief sonication of the buffered solution may help.

References

Tyrphostin 25: Mechanism & Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the primary mechanism of action of Tyrphostin 25? A: this compound is a protein tyrosine kinase inhibitor. It functions mainly as a competitive inhibitor for ATP and/or substrate binding, and can also act as an allosteric inhibitor, thereby blocking tyrosine phosphorylation in various signaling pathways [1].

Q: How selective is this compound? A: Its selectivity is context-dependent. The table below summarizes its documented effects on different cellular processes, highlighting its specificity.

Target or Process Effect of this compound Experimental Context (Citation)
ATP-stimulated DNA Synthesis & Cell Proliferation Potent, dose-dependent inhibition [2]. Rat aortic vascular smooth muscle cells (RASMC) [2].
Fos-protein Expression Greatly reduced (from 87% to 14% of cells stained) [2]. Rat aortic vascular smooth muscle cells (RASMC) [2].
ATP-induced Ca²⁺ Influx & Inositol Phosphate Production No inhibition [2]. Rat aortic vascular smooth muscle cells (RASMC) [2].
ATP-induced Vasoconstriction No effect [2]. Ring segments of rat aorta [2].
EGF-induced Cell Migration Selective inhibition [3]. FG human pancreatic carcinoma cells on vitronectin [3].
Basal Glycolytic Flux No effect (in contrast to Tyrphostin 23, which stimulates it) [4]. Cultured primary rat astrocytes [4].
Insulin Receptor Kinase Competitively inhibited phosphorylation of a target peptide (Y939) [5]. In vitro assay with anti-phosphotyrosine antibody [5].

Common Experimental Pitfalls & Troubleshooting

A key finding from the literature is that This compound inhibits the mitogenic (growth-promoting) signaling pathway of ATP but not the contractile pathway, indicating a clear dissociation in its effects [2]. Observing an effect in one pathway but not another related one is likely a sign of its specific action, not an experimental error.

Q: My experiment shows that this compound inhibits cell proliferation but not an upstream calcium signal. Is this a problem? A: Not necessarily. This is a documented and specific property of this compound. It blocks the tyrosine kinase-dependent arm of the ATP response (leading to DNA synthesis and proliferation) without affecting the G-protein-coupled receptor (GPCR) arm that mediates calcium influx and contraction [2]. Your results may be correct.

Q: I see no effect of this compound on cellular metabolism, while a colleague using Tyrphostin 23 does. Why? A: This is expected. Structurally related tyrphostins can have divergent effects. Tyrphostin 23 has been shown to acutely stimulate glycolytic flux (glucose consumption and lactate production) in astrocytes, while This compound does not [4]. Always use the specific tyrphostin compound referenced for your pathway of interest.

Q: How can I confirm that this compound is working in my assay? A: It is crucial to include a positive control that measures the inhibition of a specific tyrosine kinase activity.

  • Recommended Protocol (Adapted from [5]): Use an in vitro phosphorylation assay with a specific target peptide. The diagram below outlines the workflow for confirming inhibitor efficacy.

G Start 1. Immobilize Biotinylated Target Peptide A 2. Add Insulin Receptor and ATP Start->A B 3. Apply Experimental Conditions A->B C 4. Add Anti-Phosphotyrosine Antibody (HRP-labeled) B->C E No this compound: High Signal B->E Control F With this compound: Low Signal B->F Test D 5. Develop and Measure Absorbance C->D

  • Interpretation: A significant dose-dependent decrease in absorbance in the this compound-treated group compared to the control confirms the compound is active and inhibiting the receptor's tyrosine kinase activity [5].

Key Best Practices for Experimental Design

To ensure reliable and reproducible results with this compound, adhere to the following guidelines:

  • Confirm Functional Activity: As noted above, do not assume the compound is active. Always include a positive control in your system to verify its inhibitory effect.
  • Understand Pathway Specificity: Be aware that this compound can block one pathway downstream of a receptor (e.g., EGF-induced migration) while leaving a constitutive pathway (e.g., basal migration on collagen) unaffected [3]. Design your experiments to dissect these specific branches.
  • Do Not Generalize Across Tyrphostins: Tyrphostins are a diverse family. Results obtained with one member (e.g., A9, AG1478, or A23) cannot be automatically attributed to this compound due to differing selectivity profiles [6] [4].
  • Use Appropriate Cell Models: The efficacy of tyrphostins can vary significantly between cell lines, depending on the expression of their target receptors (e.g., EGFR). Validate your findings in multiple, relevant cell models [7].

References

Documented Off-Target Effects of Tyrphostin 25

Author: Smolecule Technical Support Team. Date: February 2026

Off-Target Effect / Specific Activity Experimental System / Context Key Findings & Quantitative Data Citation
Inhibition of Platelet-Derived Growth Factor (PDGF) Receptor Tyrosine Kinase Biochemical / In vivo Described as having an "effect" on the PDGF receptor tyrosine kinase. The specific IC50 value for PDGFR inhibition is not provided in the source. [1]
Inhibition of Insulin Receptor Tyrosine Kinase Biochemical / In vivo Described as having an "effect" on the insulin receptor tyrosine kinase. The specific IC50 value for insulin receptor inhibition is not provided in the source. [1]
Disruption of Endothelial Cell-Cell Junctions Confluent calf pulmonary artery endothelial cell monolayers Caused cell retraction and separation by disrupting cell-cell junctions. Showed greater specificity for cell-cell junctions than other tyrphostins, with less impact on actin stress fibers or focal contacts. [2]
Lack of Effect on ATP-induced Ca2+ Influx & Inositol Phosphate Production Rat aorta vascular smooth muscle cells (RASMC) Did not inhibit ATP-induced Ca2+ influx or inositol phosphate (IPtotal) production, distinguishing these pathways from the tyrosine kinase-dependent mitogenic signaling. [3]
Lack of Effect on Vascular Contraction Ring segments of rat aorta Did not alter ATP-induced vasoconstriction, indicating selectivity for mitogenic over contractile pathways in vascular tissue. [3]

Experimental Context & Verification Protocols

The off-target effects and specific activities of Tyrphostin 25 are highly context-dependent. Below are key experimental details and methodologies you can use to verify and control for these effects in your research.

  • Primary Mechanism of Action: this compound is a competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, with a reported IC50 of 3 μM [1]. It is cell-permeable and active in vivo.
  • Specificity within the Tyrphostin Family: The effects of different tyrphostins can vary significantly. One study testing 14 different tyrphostins grouped their effects on endothelial cells into three distinct categories, with this compound displaying a unique profile of causing cell separation without significantly disrupting actin stress fibers or focal contacts [2]. This highlights that off-target effects are not uniform across all tyrphostins.
  • Protocol for Verifying Junctional Disruption in Endothelial Cells: To investigate the effect on cell-cell junctions, you can adapt the methodology from [2]:
    • Cell Culture: Grow confluent monolayers of your relevant endothelial cell line.
    • Treatment: Apply this compound at your working concentration (a typical range is 10-100 μM, but dose-dependence should be tested).
    • Analysis: Use immunofluorescence microscopy to assess:
      • Cell Morphology: Look for signs of cell retraction and separation.
      • Actin Cytoskeleton: Stain with phalloidin to visualize stress fibers.
      • Junctional Proteins: Stain for proteins like VE-cadherin (adherens junctions) or ZO-1 (tight junctions).
    • Controls: Include untreated cells and, if possible, a tyrphostin from another functional group for comparison.

Mechanisms & Pathways Visualized

The following diagram synthesizes findings from multiple studies to illustrate the documented on-target and off-target pathways affected by this compound, which can help in designing appropriate controls for your experiments.

G cluster_paths ATP-Induced Signaling Pathways cluster_offtarget Documented Off-Targets ATP ATP MitogenicPathway Mitogenic Pathway (DNA Synthesis, Cell Proliferation, c-Fos Expression) ATP->MitogenicPathway Stimulates ContractilePathway Contractile Pathway (Ca²⁺ Influx, IP₃ Production, Vasoconstriction) ATP->ContractilePathway Stimulates Tyrphostin25 This compound Tyrphostin25->MitogenicPathway Inhibits Tyrphostin25->ContractilePathway No Effect PDGFR PDGF Receptor Tyrphostin25->PDGFR Inhibits InsulinR Insulin Receptor Tyrphostin25->InsulinR Inhibits Junctions Endothelial Cell-Cell Junctions Tyrphostin25->Junctions Disrupts

This diagram shows that this compound selectively inhibits the mitogenic pathway but not the contractile pathway induced by ATP. Its documented off-target effects include inhibition of PDGF and Insulin receptors, as well as disruption of endothelial cell-cell junctions [3] [1] [2].

Troubleshooting Guide & FAQs

  • How can I confirm that an observed effect is due to EGFR inhibition and not an off-target effect?

    • Use Multiple Controls: Include other tyrphostins with different selectivity profiles (e.g., AG1478 for more specific EGFR inhibition) as comparative controls [4].
    • Validate with Genetic Approaches: If feasible, confirm key findings using siRNA or CRISPR-mediated knockdown of EGFR.
    • Monitor Known Off-Targets: In your experimental system, assess markers for PDGF signaling, insulin signaling, or cell junction integrity where relevant.
  • The cellular effects I see with this compound are not as expected. What should I check?

    • Verify Solvent and Solubility: this compound is soluble in DMSO and ethanol. Ensure your final solvent concentration (typically 0.1% DMSO) has no effect in a vehicle control [1].
    • Titrate Your Concentration: While the IC50 for EGFR is ~3 μM, effective concentrations in cellular assays can vary. Perform a dose-response curve (e.g., 1-100 μM) to find the minimal effective concentration, which can help minimize off-target activity [3] [1] [4].
    • Check Cell Type Specificity: Be aware that effects, particularly on cell junctions, were documented in endothelial cells [2]. The relevance and manifestation of off-target effects may differ in your specific cell model.

References

Tyrphostin 25 validation in signaling experiments

Author: Smolecule Technical Support Team. Date: February 2026

Tyrphostin 25: Core Identity & Mechanism

What is this compound? this compound (also known as Tyrphostin A25, AG82, or RG-50875) is a cell-permeable, competitive, and reversible inhibitor of Protein Tyrosine Kinases (PTKs), with primary activity against the Epidermal Growth Factor Receptor (EGFR) [1] [2].

How does it work? It acts as a competitive inhibitor at the substrate-binding site of the EGFR tyrosine kinase, preventing the phosphorylation of tyrosine residues on target proteins and thereby disrupting downstream signaling cascades that promote cell growth and proliferation [1].

Biochemical & Pharmacological Profile

The table below summarizes quantitative data for this compound, essential for experimental planning and validation.

Parameter Value / Description
CAS Number 118409-58-8 [3] [4] [1]
Molecular Formula C₁₀H₆N₂O₃ [4] [1] [2]
Molecular Weight 202.17-202.18 Da [4] [2]
Primary Target (IC₅₀) EGFR tyrosine kinase (IC₅₀ = 3 µM in A431 cells) [4] [2]

| Other Targets | • GPR35 agonist (EC₅₀ = 5.3 µM) [2] • Affects PDGF & Insulin receptor tyrosine kinases [4] • Inhibits GTPase activity of transducin [1] | | Solubility | Soluble in DMSO and ethanol [4] | | Purity | Typically >95% to >99% [4] [1] |

Validated Experimental Applications & Protocols

This compound has demonstrated efficacy in various experimental models. The following diagram illustrates a general workflow for validating its effects in cell-based signaling experiments:

Start Start Experiment PreTreat Pre-treat Cells with This compound Start->PreTreat Stimulate Stimulate with EGF PreTreat->Stimulate Harvest Harvest Cells Stimulate->Harvest AnalyzeP Analyze Phosphorylation (Western Blot) Harvest->AnalyzeP AnalyzeG Analyze Growth/Apoptosis (BrdU, Cell Count) Harvest->AnalyzeG End Interpret Data AnalyzeP->End AnalyzeG->End

1. Inhibition of EGFR-Dependent Signaling and Growth [5]

  • Purpose: To investigate the anti-proliferative and pro-apoptotic effects of this compound in colorectal tumor cells.
  • Key Findings:
    • Inhibited DNA synthesis in tumor cell lines (especially those with high EGF expression).
    • Induced apoptosis, increasing the apoptotic index by two to fivefold.
    • Inhibited EGF receptor autophosphorylation and phosphorylation of additional proteins.
  • Critical Protocol Steps:
    • Cell Treatment: Expose cells (e.g., HT29/HI1, SW480) to this compound.
    • DNA Synthesis Assay: Measure BrdU incorporation into cell DNA.
    • Apoptosis Assay: Quantify apoptotic index (e.g., via TUNEL assay or caspase activity).
    • Protein Phosphorylation Analysis: Use Western blotting with anti-phosphotyrosine antibodies to assess inhibition of EGFR and downstream protein phosphorylation.

2. Inhibition of Cellular Processes in Other Cell Types [1]

  • Purpose: To study the role of tyrosine phosphorylation in various cellular functions.
  • Key Findings:
    • Inhibited endocytosis of tyramine-cellobiose-asialoorosomucoid (TC-AOM) in cultured rat hepatocytes.
    • Obstructed neuropeptide and basal-stimulated growth in small cell lung cancer cells.
    • Blocked the induction of inducible NO synthase (iNOS) in glial cells.
  • Critical Protocol Steps:
    • Efflux Measurements (for osmoregulation studies): Preload cells (e.g., astrocytes) with [³H]taurine. Place cells in a perfusion chamber and superfuse with isosmotic or hyposmotic medium containing the inhibitor. Collect fractions and measure efflux via scintillation counting [6].
    • Proliferation Assay: Assess cell proliferation by measuring [³H]thymidine incorporation into cell DNA or by direct cell counting using a hemocytometer [6].

Troubleshooting Common Experimental Issues

Q1: My experiment shows no inhibition of EGFR phosphorylation despite using this compound. What could be wrong?

  • Solution: First, verify the concentration. The IC₅₀ is 3 µM, but effective doses in cellular assays often range from 5-50 µM [5] [2]. Ensure your pre-treatment time is sufficient (typically 30-60 minutes) before stimulating with EGF. Confirm the activity of your EGF stock and the expression of EGFR in your cell line.

Q2: I observe cytotoxic effects at lower concentrations than expected. Is this normal?

  • Solution: Yes, this is possible. This compound induces apoptosis in sensitive cell types [5]. This is a biological effect, not necessarily an technical artifact. Include viability assays (e.g., MTT, Trypan blue exclusion) alongside your primary readout to distinguish specific signaling inhibition from general cytotoxicity. Consider performing a dose-response curve to identify the optimal window for your experiment.

Q3: The compound is not dissolving properly in my buffer. How can I resolve this?

  • Solution: this compound is soluble in DMSO [4] [2]. Prepare a concentrated stock solution in high-quality, sterile DMSO (e.g., 30-50 mM) and then dilute it into your aqueous assay buffer. The final DMSO concentration should not exceed 0.1-0.5% to avoid solvent toxicity. Always include a vehicle control (DMSO at the same final concentration) in your experiments.

Q4: Are the effects I'm seeing specific to EGFR inhibition?

  • Solution: this compound has known off-target effects, including activity on PDGF and insulin receptors, and is an agonist for GPR35 [4] [2]. To confirm the role of EGFR, use additional validation methods such as:
    • Genetic knockdown of EGFR with siRNA.
    • Another specific EGFR inhibitor (e.g., AG1478 [5]) to see if it phenocopies the effects of this compound.
    • Monitor off-target pathways if your experimental system is sensitive to them.

Key Signaling Pathways and Mechanisms

The diagram below summarizes the primary signaling pathway affected by this compound and the consequent cellular outcomes, based on the cited research:

EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR EGFR_P Phosphorylated EGFR EGFR->EGFR_P Autophosphorylation Downstream Downstream Signaling (MAPK, PI3K/Akt) EGFR_P->Downstream Outcomes Cell Proliferation Migration Survival Downstream->Outcomes Inhibitor This compound Inhibitor->EGFR_P Inhibits Apoptosis Induced Apoptosis Growth Arrest Inhibitor->Apoptosis Leads to

References

Tyrphostin 25 dose-response curve optimization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • FAQ 1: What is the primary mechanism of action I should base my dose-response experiments on? Tyrphostin 25 (T25) is primarily a protein tyrosine kinase (PTK) inhibitor. Your dose-response experiments should be designed around its ability to inhibit kinase activity. The effectiveness and optimal dose can vary significantly depending on the specific kinase targeted and the cell type used [1].

  • FAQ 2: Why might the effective dose of this compound vary between my different cell models? Different cell types can utilize distinct signaling pathways, even for the same stimulus. Research has shown that while this compound inhibited EGF-induced mitogenesis in both G292 clonal cells and primary rat osteoblasts, another inhibitor (genistein) had differing effects, and the involvement of G inhibitory proteins (Gi) was not uniform. This highlights that cell-specific signaling pathways directly influence the effective dose [1].

  • FAQ 3: Are there other mechanisms besides kinase inhibition that could affect my dose-response curve? Yes. Studies on the tyrphostin family of compounds have revealed that some members can protect cells through mechanisms unrelated to kinase inhibition. These include acting as direct antioxidants, mitochondrial uncouplers, or by modulating cellular glutathione levels [2]. If your experimental system involves oxidative stress, these non-canonical effects could confound your results. Using multiple tyrphostins with different selectivities as controls can help isolate the kinase-specific effect.

Troubleshooting Guide

Problem & Phenomenon Possible Root Cause Suggested Solution

| Shallow or No Dose-Response: The curve lacks a clear sigmoidal shape or shows minimal response even at high concentrations. | 1. Low cell permeability of T25. 2. The pathway is not primarily dependent on tyrosine kinases inhibited by T25. 3. Compound instability in the culture medium. | 1. Pre-test solubility and use DMSO stock; ensure final DMSO concentration is non-toxic (<0.1%). 2. Validate target engagement with a phospho-tyrosine Western blot. 3. Include structurally different PTK inhibitors (e.g., Genistein) as a positive control [1]. | | High Basal Activity & Right-Shifted Curve: The IC50 value is higher than expected, requiring high doses for inhibition. | 1. High basal tyrosine phosphorylation in the cell line. 2. Activation of alternative or compensatory signaling pathways. 3. Non-specific binding to serum proteins in the medium. | 1. Starve cells of serum (e.g., 0.5% FBS) overnight before T25 addition to reduce basal activity. 2. Combine T25 with inhibitors for upstream receptors (e.g., EGFR) or parallel pathways. 3. Use a low-serum or serum-free medium during the inhibitor treatment phase. | | High Cytotoxicity at Effective Doses: The concentrations required for inhibition also cause significant cell death. | 1. Off-target effects on essential cellular processes. 2. Induction of apoptosis via non-kinase inhibitory mechanisms (e.g., oxidative stress) [2]. | 1. Perform an MTS/MTT viability assay in parallel to differentiate specific inhibition from general toxicity. 2. Titrate the dose and exposure time; consider pulsed treatment instead of continuous. 3. Test a more selective tyrphostin (e.g., AG556 for EGFR) if available for your target [3]. |

Experimental Data & Protocol Summary

The table below summarizes key quantitative data from published studies to serve as a reference for your own dose-response optimization.

Tyrphostin Compound Cell Line / System Biological Process Inhibited Approximate IC50 / Effective Dose Key Findings & Context
This compound (T25) G292 Clonal Osteoblastic EGF-induced mitogenesis Not explicitly stated Inhibited EGF-induced cell proliferation [1].
This compound (T25) Primary Rat Osteoblasts EGF-induced mitogenesis Not explicitly stated Inhibited EGF-induced cell proliferation [1].
This compound (T25) C6 Astrocytoma LPS+IFN-γ induced iNOS ~30 μM Suppressed iNOS induction; potency rank differed from other tyrphostins when induced by cytokines vs. LPS, suggesting differential TK utilization [4].
Tyrphostin 56 (T56) C6 Astrocytoma LPS+IFN-γ induced iNOS ~10 μM Showed differential potency compared to T25, highlighting that small structural changes impact efficacy [4].
AG556 BK-HEK 293 Cells EGFR-mediated BK channel suppression 10 μM Increased BK channel current by inhibiting EGFR kinase, demonstrating specificity within the tyrphostin family [3].
Detailed Methodology: Inhibition of EGF-Induced Mitogenesis

This protocol is adapted from a study investigating the effects of tyrphostins on osteoblastic cells [1].

  • Cell Culture: Maintain G292 clonal osteoblastic cells and/or primary osteoblasts isolated from neonatal rat calvaria in appropriate medium (e.g., DMEM with 10% FBS).
  • Cell Seeding and Serum Starvation: Seed cells into multi-well plates at a density suitable for proliferation assays (~10,000 cells/well). Allow cells to attach for 24 hours, then switch to a low-serum medium (e.g., 0.5% FBS) for 24 hours to synchronize the cell cycle and reduce basal activity.
  • Pre-treatment with Inhibitor: Prepare a serial dilution of this compound in DMSO, ensuring the final DMSO concentration is consistent and non-toxic across all wells (e.g., 0.1%). Pre-treat the cells with this compound for a defined period (e.g., 1-2 hours) before adding the mitogen.
  • Stimulation with EGF: Add EGF to the cells at a predetermined optimal concentration (e.g., 10-20 ng/mL) to induce mitogenesis. Incubate for the required time (e.g., 18-24 hours).
  • Proliferation Assay (³H-thymidine incorporation): a. Add ³H-thymidine to the culture medium for the final 4-6 hours of incubation. b. Terminate the assay by washing the cells with ice-cold PBS. c. Precipitate DNA and incorporated ³H-thymidine with trichloroacetic acid (TCA). d. Solubilize the precipitate and measure radioactivity using a liquid scintillation counter.
  • Data Analysis: Plot the counts per minute (CPM) of ³H-thymidine incorporation against the log of this compound concentration. Fit a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway & Experimental Workflow

The following diagram illustrates the proposed signaling pathway through which this compound acts and a general workflow for optimizing its dose-response curve.

tyrphostin_optimization EGF EGF EGFR EGFR EGF->EGFR TK_Activity Tyrosine Kinase Activity EGFR->TK_Activity Downstream Downstream Signaling TK_Activity->Downstream Cell_Prolif Cell Proliferation Downstream->Cell_Prolif T25 This compound T25->TK_Activity Start Start Optimization Prep 1. Prepare T25 Dose Series Start->Prep Treat 2. Treat Cells (Pre-incubate + Stimulate) Prep->Treat Measure 3. Measure Response Treat->Measure Analyze 4. Analyze Data (Fit Curve, Find IC50) Measure->Analyze Check Curve Optimal? Analyze->Check End Success Check->End Yes Troubleshoot Consult Troubleshooting Guide Check->Troubleshoot No Troubleshoot->Prep

This compound acts by inhibiting tyrosine kinase activity downstream of growth factor receptors like EGFR, thereby blocking the signaling cascade that leads to cellular responses such as proliferation. The experimental workflow is an iterative cycle of testing and troubleshooting to define the optimal dose range.

References

Tyrphostin 25: Physical & Chemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental properties of Tyrphostin 25 for your experimental records.

Property Description
CAS Number 118409-58-8 [1] [2] [3]
Molecular Formula C₁₀H₆N₂O₃ [2] [3] [4]
Molecular Weight 202.16 - 202.17 Da [2] [3] [4]
Purity ≥95% to >99% [2] [3] [4]
Appearance Yellow-orange solid [4]
Solubility Soluble in DMSO and 100% ethanol [3] [4] [5]

Storage & Handling Guidelines

Proper storage and handling are critical for maintaining the stability and activity of this compound.

Aspect Recommendation
Long-Term Storage Store at ambient temperature (for the solid powder) [3] [4]. One supplier suggests storage at +4°C [5].
Reconstituted Solution Prepare stock solutions in DMSO or ethanol [3] [4].
Solution Stability Make solutions fresh daily as the product is subject to oxidation [4].
Handling Keep the container tightly sealed and protected from light [4].

Troubleshooting Common Experimental Issues

Here are solutions to some frequently encountered problems when working with this compound.

Problem Possible Cause Solution
Unexpected lack of inhibitory effect Degradation of compound due to oxidation or use of an old stock solution. Prepare a fresh stock solution daily from powder stored correctly [4].
Low solubility in aqueous buffers Directly adding powder to aqueous solution. First dissolve the powder in DMSO to create a concentrated stock (e.g., 10-100 mM), then dilute into your aqueous assay buffer [3] [4].
High background toxicity in cell cultures The concentration of DMSO from the stock solution is too high. Ensure the final concentration of DMSO in your cell culture medium is ≤0.1% to avoid solvent toxicity.

Experimental Protocol: Inhibiting ATP-Stimulated DNA Synthesis

This protocol is adapted from a study investigating the role of tyrosine kinases in ATP-mediated proliferation of vascular smooth muscle cells [6]. It demonstrates a key application of this compound.

1. Aim: To assess the inhibitory effect of this compound on ATP-stimulated DNA synthesis and cell proliferation.

2. Materials and Reagents:

  • Cell line: Rat Aorta Smooth Muscle Cells (RASMC).
  • This compound: Prepare a fresh stock solution in DMSO (e.g., 10 mM).
  • Extracellular ATP.
  • [³H]-thymidine or a suitable cell proliferation assay kit.

3. Experimental Workflow:

The following diagram outlines the key steps of the experimental procedure.

Start Start Experiment Plate Plate Rat Aorta Smooth Muscle Cells (RASMC) Start->Plate PreTreat Pre-treat cells with This compound (e.g., 10 µM) Plate->PreTreat Stimulate Stimulate with ATP (10 µM for DNA synthesis) PreTreat->Stimulate ToxCheck Run Control: Check basal DNA synthesis with this compound alone PreTreat->ToxCheck In parallel Measure Measure DNA Synthesis ([³H]-thymidine incorporation) OR Measure Cell Proliferation (Cell counting after 72h) Stimulate->Measure Analyze Analyze Data Measure->Analyze

4. Key Findings from Literature:

  • Dosage: this compound at 10 µM effectively inhibited ATP-stimulated DNA synthesis and the increase in cell number after 72 hours [6].
  • Specificity: The same study confirmed that this compound did not affect ATP-induced calcium influx or inositol phosphate production, indicating its specific action on tyrosine kinase-dependent mitogenic pathways [6].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is a cell-permeable, reversible, and competitive inhibitor that primarily targets the substrate binding site of protein tyrosine kinases (PTKs), including the Epidermal Growth Factor Receptor (EGFR) with an IC₅₀ of ~3 µM [2] [3].

Q2: Does this compound affect any other enzymes besides receptor tyrosine kinases? A2: Yes, research indicates that this compound can also inhibit the GTPase activity of transducin and other GTP-utilizing enzymes, so its effects may not be limited solely to tyrosine kinases [2].

Q3: Why is it crucial to protect this compound from light? A3: While the exact photodegradation pathway isn't detailed, the precaution to "protect from light" is explicitly stated [4]. This is a common requirement for light-sensitive compounds, which can decompose and lose potency when exposed to light.

References

Tyrphostin 25 Performance in Cell-Based Experiments

Author: Smolecule Technical Support Team. Date: February 2026

Cell Type / Model Experimental Context Key Findings / Effect of Tyrphostin 25 Concentration / IC₅₀ Reference / Citation
MCF-7 (Human mammary carcinoma) Inducing autophagic cell death with Tamoxifen [1] No significant cleavage of cytokeratin; cytoskeletal filaments largely preserved during autophagic cell death [1] 10⁻⁶ M (Tamoxifen used as inducer) [1] J Cell Sci. 2000 [1]
HT29/HI1 (Human colon cancer) Inducing apoptotic cell death with Tyrphostin A25 [1] Cleavage of cytokeratin and depolymerization of F-actin during early-stage apoptosis [1] Not specified in study [1] J Cell Sci. 2000 [1]
NIH3T3 (Fibroblast-like cells) Examining SHB gene expression regulation [2] No effect on Shb mRNA content [2] Not specified in study [2] Cell Signal. 1996 [2]
β TC-1 (Insulin-producing cells) Examining SHB gene expression regulation [2] No effect on Shb mRNA content; did not counteract the increase caused by okadaic acid or genistein [2] Not specified in study [2] Cell Signal. 1996 [2]
Rat Hepatocytes (Cultured) Inhibiting endocytosis [3] Inhibited endocytosis of tyramine-cellobiose-asialoorosomucoid (TC-AOM) [3] Not specified in study [3] Santa Cruz Biotechnology [3]
Small Cell Lung Cancer Cells Inhibiting neuropeptide-induced growth [3] Obstructed neuropeptide and basal stimulated growth [3] Not specified in study [3] Santa Cruz Biotechnology [3]
Human Leukemic Cell Lines Inducing apoptosis [3] Induced apoptosis [3] Not specified in study [3] Santa Cruz Biotechnology [3]

Key Experimental Protocols

The studies referenced often involved complex cell culture and treatment procedures. Below is a generalized workflow for experiments investigating cell death mechanisms, similar to the one used in the foundational 2000 Journal of Cell Science study [1].

Cell Seeding & Culture Cell Seeding & Culture Treatment Application Treatment Application Cell Seeding & Culture->Treatment Application Viability & Death Assessment Viability/Death Assay (e.g., Nuclear Staining) Treatment Application->Viability & Death Assessment Morphological Analysis Microscopy (Visualize Autophagic Vacuoles) Viability & Death Assessment->Morphological Analysis Protein & Cytoskeleton Analysis Western Blot & Staining (Cytokeratin/Actin Fate) Morphological Analysis->Protein & Cytoskeleton Analysis

Core Methodological Steps:

  • Cell Culture & Treatment: Cells are cultured under standard conditions. This compound is dissolved in DMSO and applied to the culture medium at specified concentrations and durations [1]. A vehicle control (DMSO alone) is essential.
  • Cell Death & Viability Assessment:
    • Autophagic Vacuoles: Stained using dyes like monodansylcadaverin, which appear as distinct dot-like structures under fluorescence microscopy [1].
    • Nuclear Condensation: A marker of cell death, visualized with DNA-binding dyes like Hoechst or DAPI [1].
  • Cytoskeletal Fate Analysis:
    • Immunofluorescence: Cells are fixed and stained with antibodies against cytokeratin and phalloidin (which binds F-actin) to observe the distribution and integrity of intermediate filaments and microfilaments [1].
    • Western Blotting: Protein extracts are analyzed to detect the cleavage or degradation of cytoskeletal components like cytokeratin [1].

Biochemical Mechanism of Action

This compound is a cell-permeable, reversible, and competitive inhibitor that primarily targets the substrate binding site of protein tyrosine kinases (PTKs) [3]. Its main known target is the Epidermal Growth Factor Receptor (EGFR), with an IC₅₀ of 3 µM [3] [4]. By inhibiting EGFR autophosphorylation and subsequent signal transduction, it can disrupt downstream pathways like MAPK and PI3K/Akt, which are critical for cell growth, proliferation, and survival [5]. This mechanism underpins its effects in various cell models.

EGF Ligand EGF Ligand EGFR Receptor EGFR Receptor EGF Ligand->EGFR Receptor Autophosphorylation Autophosphorylation EGFR Receptor->Autophosphorylation  Binds Downstream Signaling\n(MAPK, PI3K/Akt) Downstream Signaling (MAPK, PI3K/Akt) Autophosphorylation->Downstream Signaling\n(MAPK, PI3K/Akt)  Activates Cellular Responses\n(Proliferation, Survival) Cellular Responses (Proliferation, Survival) Downstream Signaling\n(MAPK, PI3K/Akt)->Cellular Responses\n(Proliferation, Survival) This compound This compound This compound->Autophosphorylation  Inhibits

Key Conclusions for Researchers

  • Differential Cytoskeletal Impact: A key finding is that this compound induces different cytoskeletal fates depending on the cell death pathway. It triggers cytokeratin cleavage in apoptotic HT29 cells but preserves cytokeratin in autophagic MCF-7 cells, highlighting a fundamental difference between apoptosis and autophagy [1].
  • Research Tool, Not a Therapeutic: The available data positions this compound primarily as a valuable tool for probing tyrosine kinase signaling in basic research. It is not currently developed as a drug.
  • Comparative Selectivity: While it inhibits EGFR, it can also affect other kinases like PDGF and insulin receptors [4]. Newer EGFR inhibitors (e.g., Gefitinib, Erlotinib) have been developed for clinical use with potentially different selectivity profiles [5] [6].

References

Tyrphostin 25 alternative tyrosine kinase inhibitors comparison

Author: Smolecule Technical Support Team. Date: February 2026

Profile of Tyrphostin 25

The table below summarizes the key characteristics of this compound (also known as Tyrphostin A25 or AG-82) based on the search results.

Attribute Description
CAS Number 118409-58-8 [1] [2] [3]
Mechanism of Action Cell-permeable, reversible, and competitive inhibitor of protein tyrosine kinase (PTK) substrate binding [2] [4] [3].
Primary Target Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [2] [4] [3].
Reported IC₅₀ for EGFR 3 μM (for autophosphorylation) [2] [4].
Other Reported Effects Inhibits GTPase activity of transducin; blocks induction of inducible NO synthase in glial cells; induces apoptosis in human leukemic cell lines [2] [3].
Key Limitation Found to be unstable, with its degradation products being more inhibitory than the parent compound, which complicates the interpretation of experimental results [5].

Experimental Context and Methodologies

The studies on this compound involve several standard experimental protocols in biochemical and cellular research:

  • In Vitro Kinase Activity Assays: These experiments measure the direct inhibition of a kinase's enzymatic activity. For EGFR, this is often assessed by evaluating the inhibition of autophosphorylation (the receptor phosphorylating itself) in cell lines like the human epidermoid carcinoma A431 [3].
  • Cellular Proliferation and Apoptosis Assays: Researchers treat cultured cells (e.g., human leukemic cell lines, small cell lung cancer cells) with this compound to observe outcomes like growth inhibition or the induction of programmed cell death [2].
  • Analysis of Signaling Pathways: The compound's effect on specific downstream events is studied through techniques like immunoblotting to detect phosphorylation levels of proteins like focal adhesion kinase (p125FAK) [2].

The Broader Landscape of Tyrosine Kinase Inhibitors

While a direct comparison is not possible here, the search results highlight key contexts in Tyrosine Kinase Inhibitor (TKI) research that can guide your search for alternatives.

  • Generations of EGFR Inhibitors: The field has evolved through multiple generations of EGFR inhibitors. First-generation drugs (e.g., Gefitinib, Erlotinib) and second-generation drugs (e.g., Afatinib) face issues with resistance mutations like T790M. Third-generation (e.g., Osimertinib) and fourth-generation (e.g., BLU-945) inhibitors are designed to overcome this resistance [6].
  • Therapeutic Combinations: In clinical practice, TKIs are often used in combination with other drugs. For example, in metastatic renal cell carcinoma, a combination of a TKI and an Immune Checkpoint Inhibitor (ICI) is a standard first-line treatment [7].
  • Modern Discovery Techniques: Computational approaches like evidential deep learning (EDL) are now being applied to predict Drug-Target Interactions (DTI) with calibrated uncertainty, which helps prioritize the most promising candidates for experimental validation [8]. Furthermore, targeting allosteric sites (away from the ATP-binding site) is a promising strategy for developing inhibitors with higher specificity and fewer off-target effects [9].

To visualize the key signaling pathway targeted by this compound and the general development flow of modern inhibitors, please refer to the diagram below.

cluster_pathway EGFR Signaling Pathway & Inhibition cluster_discovery Modern Inhibitor Development EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Downstream Downstream Signaling (Ras/MAPK, PI3K/Akt) Dimer->Downstream Outcomes Cellular Outcomes: Proliferation, Survival Downstream->Outcomes Inhibitor TKI Inhibition (e.g., this compound) Inhibitor->Dimer Blocks Gen1 1st Gen TKIs (e.g., Gefitinib) Gen2 2nd Gen TKIs (e.g., Afatinib) Gen1->Gen2 Resistance Resistance Mutations (e.g., T790M) Gen2->Resistance Gen3 3rd/4th Gen TKIs Overcome Resistance Resistance->Gen3 Strategies Emerging Strategies Gen3->Strategies Allosteric Allosteric Inhibitors Strategies->Allosteric AI AI-Guided Discovery Strategies->AI

References

Tyrphostin 25 competitive leptin signaling analysis

Author: Smolecule Technical Support Team. Date: February 2026

The Challenge with Tyrphostin 25

Current scientific literature accessible through this search does not provide specific experimental data or performance comparisons for This compound (also known as AG82) in the context of leptin signaling.

Research in this area predominantly focuses on other tyrphostin compounds, particularly Tyrphostin AG490. The quantitative data and established protocols are almost exclusively centered on AG490, making a direct guide for this compound unfeasible with the available information.

Leptin Signaling Analysis with Tyrphostin AG490

The following table summarizes key experimental findings for Tyrphostin AG490, a widely used JAK2 inhibitor in leptin signaling research [1] [2].

Aspect Experimental Data from Literature
Primary Target Janus kinase 2 (JAK2) [1] [2].
Role in Leptin Signaling Competitively inhibits JAK2 activation, blocking downstream STAT3 phosphorylation [2].

| Key Experimental Outcomes | • Reduced Cytokine Production: Blocked leptin-induced secretion of TNF-α, IL-6, and IL-10 in human B cells [2]. • Inhibited Synergistic Effect: Blocked nitric oxide (NO) production in chondrocytes stimulated with leptin and IL-1 [1]. | | Typical Working Concentration | 10–50 μM [1] [2]. |

Detailed Experimental Protocol for AG490

The methodology below is compiled from studies that successfully used Tyrphostin AG490 to inhibit leptin signaling [1] [2].

1. Cell Preparation and Treatment * Cell Models: Experiments were conducted in human primary chondrocytes [1] and human peripheral blood B cells [2]. * Leptin Stimulation: Cells were stimulated with recombinant human leptin at concentrations ranging from 10 to 100 ng/mL [2]. * Synergistic Stimulation: In chondrocyte studies, leptin (800 nmol/L) was applied in combination with IL-1 (0.025 ng/mL) to observe a synergistic pro-inflammatory effect [1].

2. Inhibition with AG490 * Pre-treatment: Cells were pre-treated with Tyrphostin AG490 for 1 hour before the addition of leptin or leptin/IL-1 [1]. * Concentration: A concentration of 10 μM was used in both the chondrocyte and B cell studies [1] [2].

3. Downstream Analysis * Nitric Oxide Measurement (for chondrocytes): NO production in cell culture supernatants was measured after 48 hours using the Griess colorimetric reaction [1]. * Cytokine Measurement (for B cells): Secreted cytokines (TNF-α, IL-6, IL-10) in supernatants were quantified by ELISA after 24 hours of leptin stimulation [2]. * Western Blot Analysis: Phosphorylation levels of JAK2 and STAT3 were assessed by western blot to confirm inhibition of the leptin signaling pathway at the molecular level [2].

Leptin Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the leptin signaling pathway and the points where Tyrphostin AG490 acts, based on the reviewed studies [3] [4] [5].

G Leptin Leptin LepRb LepRb Leptin->LepRb Binding JAK2 JAK2 LepRb->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates ActiveSTAT3 ActiveSTAT3 STAT3->ActiveSTAT3 InactiveJAK2 InactiveJAK2 InactiveJAK2->JAK2 Activation InactiveSTAT3 InactiveSTAT3 InactiveSTAT3->STAT3 Activation Nucleus Nucleus ActiveSTAT3->Nucleus Translocates to GeneExp GeneExp Nucleus->GeneExp Modulates AG490 Tyrphostin AG490 AG490->JAK2 Inhibits

This diagram shows that Tyrphostin AG490 acts as a competitive inhibitor by blocking the activation of JAK2, which is a critical early step in the leptin receptor (LepRb) signaling cascade [1] [2]. This inhibition prevents the phosphorylation and activation of the transcription factor STAT3, ultimately modulating the expression of target genes, such as those involved in inflammatory responses [2].

A Path Forward for Your Research

Given the lack of specific data on this compound, I suggest the following steps to advance your work:

  • Confirm the Specific Compound: Verify whether your research focus is indeed on the less-common this compound (AG82) or the well-characterized Tyrphostin AG490. Much of the existing literature and methodology is built around AG490.
  • Explore Broader Sources: To find information on this compound, you may need to consult specialized chemical databases or patent literature that details the specificity and potency of various tyrphostin analogs.
  • Consider Experimental Validation: If this compound is essential for your project, you may need to establish its activity and optimal dosing empirically by adapting the protocols used for AG490, followed by thorough downstream analysis of JAK2/STAT3 phosphorylation.

References

Tyrphostin 25 relative potency in signal transduction

Author: Smolecule Technical Support Team. Date: February 2026

Available Experimental Data on Tyrphostin 25

The key finding from the search results is related to the stability of this compound and its direct implication in potency assessment. The table below summarizes the core findings.

Aspect Description
Inhibitor Instability This compound is identified as quite unstable [1].
Impact on Potency The formation of degradation products from the parent compound correlates with the observed inhibition of pp60c-src protein tyrosine kinase activity. One isolated degradation product was at least 10-fold more inhibitory than the parent this compound against both pp60c-src and epidermal growth factor receptor (EGFR) kinase activity [1].
Experimental Implication This instability and the generation of more potent compounds can lead to a "delayed inhibition" effect in experiments. Results obtained with this compound must be interpreted with caution, as the observed activity may not be from the parent molecule [1].

Experimental Protocol for Tyrosine Kinase Inhibition

While the search results do not provide a detailed step-by-step protocol for this compound, one study offers a high-level view of the methodology used to investigate protein tyrosine kinase (PTK) inhibition in cell cultures, which is a common application for tyrphostins [2].

  • Cell Cultures: The experiment can use primary mixed glia, microglia-enriched, or astrocyte-enriched cultures from mice [2].
  • Stimulation: Cells are exposed to stimulants like lipopolysaccharide (LPS) or a combination of LPS and interferon-gamma (IFN-γ) to induce a cellular response [2].
  • Inhibitor Application: Tyrphostin A25 is applied to the cultures to test its effects [2].
  • Output Measurement: The production of Nitric Oxide (NO) is measured as a key downstream effect. To verify the cellular sources, immunocytochemical staining of inducible NO synthase (iNOS) is performed, followed by staining with cell-type-specific markers (e.g., Mac-1 for microglia, GFAP for astrocytes) [2].

The diagram below illustrates the logical workflow of this experimental protocol.

G Start Start: Prepare Cell Cultures A Apply Stimulants (LPS or LPS + IFN-γ) Start->A B Administer Tyrphostin Inhibitor A->B C Measure Output (Nitric Oxide Production) B->C D Verify Cellular Source (iNOS and Cell Marker Staining) C->D E Analyze Results D->E

Suggestions for Finding More Data

To build a comprehensive comparison guide, you may need to conduct a more targeted search. Here are some suggestions:

  • Use Specialized Databases: Search in-depth scientific databases like PubMed, Google Scholar, or Web of Science using more specific terms such as "this compound IC50", "this compound potency", or "this compound vs AG-490".
  • Explore Related Compounds: The search results indicate that other tyrphostins like AG-490 (a JAK inhibitor) [3] and Tyrphostin A9 (active against colorectal carcinoma) [4] have been more extensively studied. Investigating these could provide a useful framework.
  • Review Foundational Literature: The development of tyrphostins was first described in a 1988 paper [5]. Consulting this and other early review articles may provide foundational potency data and context.

References

×

XLogP3

0.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

202.03784206 Da

Monoisotopic Mass

202.03784206 Da

Heavy Atom Count

15

Appearance

Assay:≥95%A crystalline solid

UNII

C878BF87UY

MeSH Pharmacological Classification

Enzyme Inhibitors

Other CAS

158129-55-6
118409-58-8

Wikipedia

2-[(3,4,5-trihydroxyphenyl)methylidene]propanedinitrile

Dates

Last modified: 09-14-2023

Inhibitory effect of tyrphostin 47 on Shiga toxin-induced cell death

Masahiro Ikeda, Yasuhiro Gunji, Hiroko Sonoda, Sayaka Oshikawa, Mariko Shimono, Atsuko Horie, Katsuaki Ito, Shinji Yamasaki
PMID: 16919262   DOI: 10.1016/j.ejphar.2006.07.014

Abstract

The inhibitory effects of tyrosine kinase inhibitors including tyrphostins 25, 47 and 51 on Shiga toxin 1-induced cell death and p38 mitogen-activated protein kinase (p38 MAPK) phosphorylation were examined in Vero cells. Tyrphostin 47 significantly inhibited Shiga toxin 1-induced cell death and p38 MAPK phosphorylation. In contrast, tyrphostins 25 and 51 had no significant effect on the Shiga toxin 1-induced responses. These data indicate that Shiga toxin 1-induced cell injury occurs through a pathway sensitive to tyrphostin 47, and the target molecule for tyrphostin 47 opens up new opportunities for pharmacological intervention against Shiga toxin-producing Escherichia coli infectious diseases.


Bradykinin- and substance P-induced edema formation in the hamster cheek pouch is tyrosine kinase dependent

Israel Rubinstein
PMID: 17431087   DOI: 10.1152/japplphysiol.00941.2006

Abstract

The purpose of this study was to determine whether protein tyrosine kinase, a ubiquitous family of intracellular signaling enzymes that regulates endothelial cell function, modulates bradykinin- and substance P-induced increase in macromolecular efflux from the intact hamster cheek pouch microcirculation. Using intravital microscopy, I found that suffusion of bradykinin or substance P (each, 0.5 and 1.0 microM) onto the cheek pouch elicited significant, concentration-dependent leaky site formation and increase in clearance of fluorescein isothiocyanate-dextran (FITC-dextran; molecular mass, 70 kDa; P < 0.05). These responses were significantly attenuated by suffusion of genistein (1.0 microM) or tyrphostin 25 (10 microM), two structurally unrelated, nonspecific protein tyrosine kinase inhibitors (P < 0.05). Conceivably, the kinase(s) involved in this process could be agonist specific because genistein was more effective than tyrphostin 25 in attenuating bradykinin-induced responses while the opposite was observed with substance P. Both inhibitors had no significant effects on adenosine (0.5 M)-induced responses (P > 0.5). Collectively, these data suggest that the protein tyrosine kinase metabolic pathway modulates, in part, the edemagenic effects of bradykinin and substance P in the intact hamster cheek pouch microcirculation in a specific fashion.


Role of kinases and G-proteins in the hyposmotic stimulation of cardiac IKs

Sergey Missan, Paul Linsdell, Terence F McDonald
PMID: 16836976   DOI: 10.1016/j.bbamem.2006.05.023

Abstract

Exposure of cardiac myocytes to hyposmotic solution stimulates slowly-activating delayed-rectifying K(+) current (I(Ks)) via unknown mechanisms. In the present study, I(Ks) was measured in guinea-pig ventricular myocytes that were pretreated with modulators of cell signaling processes, and then exposed to hyposmotic solution. Pretreatment with compounds that (i) inhibit serine/threonine kinase activity (10-100 microM H89; 200 microM H8; 50 microM H7; 1 microM bisindolylmaleimide I; 10 microM LY294002; 50 microM PD98059), (ii) stimulate serine/threonine kinase activity (1-5 microM forskolin; 0.1 microM phorbol-12-myristate-13-acetate; 10 microM acetylcholine; 0.1 microM angiotensin II; 20 microM ATP), (iii) suppress G-protein activation (10 mM GDPbetaS), or (iv) disrupt the cytoskeleton (10 microM cytochalasin D), had little effect on the stimulation of I(Ks) by hyposmotic solution. In marked contrast, pretreatment with tyrosine kinase inhibitor tyrphostin A25 (20 microM) strongly attenuated both the hyposmotic stimulation of I(Ks) in myocytes and the hyposmotic stimulation of current in BHK cells co-expressing Ks channel subunits KCNQ1 and KCNE1. Since attenuation of hyposmotic stimulation was not observed in myocytes and cells pretreated with inactive tyrphostin A1, we conclude that TK has an important role in the response of cardiac Ks channels to hyposmotic solution.


Perivascular adipose tissue promotes vasoconstriction: the role of superoxide anion

Yu-Jing Gao, Kumiko Takemori, Li-Ying Su, Wen-Sheng An, Chao Lu, Arya M Sharma, Robert M K W Lee
PMID: 16756966   DOI: 10.1016/j.cardiores.2006.03.013

Abstract

Recent studies have demonstrated that perivascular adipose tissue (PVAT) releases vascular relaxation factor(s). In this study, we examined if PVAT releases other vasoactive factors in response to perivascular nerve activation by electrical field stimulation (EFS).
In Wistar-Kyoto rats, rings of superior mesenteric artery (MA) with intact PVAT (PVAT (+)) showed a greater contractile response to EFS than rings with PVAT removed (PVAT (-)). Superoxide dismutase (SOD) reduced the contractile response to EFS more in PVAT (+) MA than in PVAT (-) MA. Inhibitors of NAD(P)H oxidase and cyclooxygenase exerted a greater inhibition on EFS-induced contraction in PVAT (+) MA than in PVAT (-) MA. Inhibitors of tyrosine kinase (tyrphostin A25) and MAPK/ERK (U 0126) attenuated EFS-induced contraction in PVAT (+) MA in a concentration-related manner, while inactive forms of these inhibitors (tyrphostin A1 and U 0124) did not inhibit the response. Exogenous superoxide augmented the contractile response to EFS and to phenylephrine in PVAT (-) MA, and this augmentation was blunted by inhibition of tyrosine kinase and MAPK/ERK. EFS increased superoxide generation in isolated PVAT and PVAT (+)/(-) MA, which was attenuated by NAD(P)H oxidase inhibition. RT-PCR showed the mRNA expression of p(67phox) subunit of NAD(P)H oxidase and immunohistochemical staining confirmed its localization in the adipocytes of PVAT.
These results show that PVAT enhances the arterial contractile response to perivascular nerve stimulation through the production of superoxide mediated by NAD(P)H oxidase, and that this enhancement involves activation of tyrosine kinase and MAPK/ERK pathway.


Protein tyrosine kinase and p38 MAP kinase pathways are involved in stimulation of matrix metalloproteinase-9 by TNF-alpha in human monocytes

Juliette Nguyen, Jean Gogusev, Perrine Knapnougel, Brigitte Bauvois
PMID: 16720051   DOI: 10.1016/j.imlet.2006.04.003

Abstract

Matrix metalloproteinase-9 (MMP-9), through its catalytic and non-catalytic activities, plays critical roles in inflammation, tumor invasion and angiogenesis. Human monocytes actively involved in inflammatory and tumoral states secrete proMMP-9 (92kDa). Endogenous TNF-alpha stimulates MMP-9 gene transcription in monocytes through NF-kappaB activation. In this study, we investigated the intracellular signaling pathways underlying TNF-alpha/NF-kappaB-dependent expression of MMP-9 in monocytes using chemical inhibitors that specifically inhibit distinct kinase pathways. We confirmed the expression of MMP-9 by reverse transcription chain reaction (RT-PCR), ELISA and gelatin zymography. PGE2/cAMP inhibitor indomethacin, PI-3K inhibitor wortmannin, PKC inhibitor bisindolylmaleimide and PKA inhibitor H-89 did not affect the levels of released MMP-9. In contrast, MMP-9 mRNA and protein expression was down-regulated by p38 MAPK inhibitor SB203580 and protein tyrosine kinase (PTK) inhibitor tyrphostin 25. These inhibitors increased IkappaB-alpha levels, which correlate with decreased NF-kappaB activation. Although SB203580 induced a decrease in TNF-alpha release, addition of exogenous TNF-alpha did not reverse the inhibitory effect of SB203580 toward MMP-9 thus suggesting that SB203580 could modulate down-stream effects of TNF-alpha. In parallel, TIMP-1 levels decreased in the presence of SB203580. Both kinase inhibitors did not influence the maturation pathway of monocytes. Our results indicate that these two inhibitors of p38 MAPK and PTK pathways could be used as combined targets for inhibiting MMP-9 expression in inflamed tissues.


An adenylyl cyclase pseudogene in Mycobacterium tuberculosis has a functional ortholog in Mycobacterium avium

A R Shenoy, A Srinivas, M Mahalingam, S S Visweswariah
PMID: 15908099   DOI: 10.1016/j.biochi.2005.01.017

Abstract

A number of genes similar to mammalian Class III nucleotide cyclases are found in mycobacteria, and biochemical characterization of some of these proteins has indicated that they code for adenylyl cyclases, with properties similar to the mammalian enzymes. Our earlier bioinformatic analysis had predicted that the Rv1120c gene in Mycobacterium tuberculosis is a pseudogene, while analysis of the genome of Mycobacterium avium indicated the presence of a functional ortholog. We therefore cloned and expressed Rv1120c and its ortholog from M. avium, Ma1120, in Escherichia coli, and find that while the protein from M. tuberculosis is misfolded and found in inclusion bodies, Ma1120 is expressed to high levels as a functional adenylyl cyclase. Sequence analysis of Ma1120 indicates interesting variations in critical amino acids that are known to be important for catalytic activity. Ma1120 is maximally active in the presence of MnATP as substrate ((app)Km approximately 400 microM), and is inhibited by P-site inhibitors (IC50 of 2',5'-dideoxy-3'-adenosine triphosphate approximately 730 nM) and tyrphostins (IC50 approximately 36 microM) in a manner similar to the mammalian enzymes. This therefore represents the first Class III cyclase biochemically characterized from M. avium, and the absence of a functional ortholog in M. tuberculosis suggests a unique role for this enzyme in M. avium.


Mechanisms underlying the inhibitory effects induced by pituitary adenylate cyclase-activating peptide in mouse ileum

Maria Grazia Zizzo, Flavia Mulè, Rosa Serio
PMID: 16185686   DOI: 10.1016/j.ejphar.2005.08.027

Abstract

The aim of this study was to investigate the signal transduction mechanisms underlying the inhibitory effect induced by pituitary adenylate cyclase activating peptide (PACAP-27) on the spontaneous contractile activity of longitudinal muscle of mouse ileum. Mechanical activity of ileal segments was recorded isometrically in vitro. PACAP-27 produced apamin-sensitive reduction of the amplitude of the spontaneous contractions. 9-(Tetrahydro-2-furanyl)-9H-purin-6-amine (SQ 22,536), adenylate cyclase inhibitor, or genistein and tyrphostin 25, tyrosine kinase inhibitors, had negligible effects on PACAP-27-induced inhibition. PACAP-27 effects were significantly inhibited by U-73122, phopholipase C (PLC) inhibitor, by 2-aminoethoxy-diphenylborate (2-APB), permeable blocker of inositol 1,4,5-triphosphate (IP3) receptors and by depletion of Ca2+ stores with cyclopiazonic acid or thapsigargin. Ryanodine did not reduce PACAP-27-inhibitory responses. We suggest that, in mouse ileum, the inhibitory responses to PACAP-27 involve stimulation of PLC, increased production of IP3 and localised Ca2+ release from intracellular stores, which could provide the opening of apamin-sensitive Ca2+-dependent K+ channels.


A new type of protein methylation activated by tyrphostin A25 and vanadate

Tina Branscombe Miranda, Jonathan D Lowenson, Steven Clarke
PMID: 15527782   DOI: 10.1016/j.febslet.2004.09.080

Abstract

It has been reported that S-adenosylmethionine-dependent protein methylation in rat kidney extracts can be greatly stimulated by tyrphostin A25, a tyrosine kinase inhibitor. We have investigated the nature of this stimulation. We find that addition of tyrphostin A25, in combination with the protein phosphatase inhibitor vanadate, leads to the stimulation of methylation of polypeptides of 64, 42, 40, 36, 31, and 15 kDa in cytosolic extracts of mouse kidney. The effect of tyrphostin appears to be relatively specific for the A25 species. The enhanced methylation does not represent the activity of the families of protein histidine, lysine or arginine methyltransferases, nor that of the l-isoaspartyl/d-aspartyl methyltransferase, enzymes responsible for the bulk of protein methylation in most cell types. Chemical and enzymatic analyses of the methylated polypeptides suggest that the methyl group is in an ester linkage to the protein. In heart extracts, we find a similar situation but here the stimulation of methylation is not dependent upon vanadate and an additional 18 kDa methylated species is found. In contrast, little or no stimulation of methylation is found in brain or testis extracts. This work provides evidence for a novel type of protein carboxyl methylation reaction that may play a role in signaling reactions in certain mammalian tissues.


Involvement of tyrosine kinase in the hyposmotic stimulation of I Ks in guinea-pig ventricular myocytes

Sergey Missan, Paul Linsdell, Terence F McDonald
PMID: 18097684   DOI: 10.1007/s00424-007-0424-y

Abstract

The objective of this study was to investigate the involvement of tyrosine phosphorylation in the hyposmotic stimulation of cardiac I Ks, a slowly activating delayed-rectifier K+ current that promotes repolarization of the action potential. The current was recorded from whole-cell-configured guinea-pig ventricular myocytes before, during, and after their exposure to solution whose osmolarity was 0.75 times normal. Exposure to hyposmotic solution caused a near-doubling of the amplitude of I Ks, with little change in the voltage dependence of current activation. Stable, hyposmotically stimulated I Ks (I Ks,Hypo) was decreased by broadspectrum tyrosine kinase (TK) inhibitors tyrphostin A23 (IC50 approximately 5 microM) and tyrphostin A25 (IC50 15.8 +/- 1.6 microM) but not by TK-inactive tyrphostin analogs, suggesting that tyrosine phosphorylation is important for maintenance of the current. In agreement with that view, we found that the TK-inhibitor action on I Ks,Hypo was strongly antagonized by vanadate compounds known to inhibit phosphotyrosyl phosphatase. When myocytes were pretreated with TK inhibitors, the stimulation of I Ks was attenuated in a concentration-dependent manner. The attenuation was not due to concomitant attenuation of a stimulation of tyrosine phosphorylation because neither the stimulation of I Ks nor its rate of decay following removal of hyposmotic solution was affected by pretreatment with vanadates. We suggest that the stimulation of I Ks by hyposmotic solution is dependent on a basal tyrosine phosphorylation that modulates a swelling-induced I Ks-stimulatory signal and/or the receptivity of Ks channels to that signal.


Tyrphostins are inhibitors of guanylyl and adenylyl cyclases

Mahaboobi Jaleel, Avinash R Shenoy, Sandhya S Visweswariah
PMID: 15209521   DOI: 10.1021/bi036234n

Abstract

Guanylyl cyclase C (GC-C), the receptor for guanylin, uroguanylin, and the heat-stable enterotoxin, regulates fluid balance in the intestine and extraintestinal tissues. The receptor has an extracellular domain, a single transmembrane spanning domain, and an intracellular domain that harbors a region homologous to protein kinases, followed by the C-terminal guanylyl cyclase domain. Adenine nucleotides can regulate the guanylyl cyclase activity of GC-C by binding to the intracellular kinase homology domain (KHD). In this study, we have tested the effect of several protein kinase inhibitors on GC-C activity and find that the tyrphostins, known to be tyrosine kinase inhibitors, could inhibit GC-C activity in vitro. Tyrphostin A25 (AG82) was the most potent inhibitor with an IC(50) of approximately 15 microM. The mechanism of inhibition was found to be noncompetitive with respect to both the substrate MnGTP and the metal cofactor. Interestingly, the activity of the catalytic domain of GC-C (lacking the KHD) expressed in insect cells was also inhibited by tyrphostin A25 with an IC(50) of approximately 5 microM. As with the full-length receptor, inhibition was found to be noncompetitive with respect to MnGTP. Inhibition was reversible, ruling out a covalent modification of the receptor. Structurally similar proteins such as the soluble guanylyl cyclase and the adenylyl cyclases were also inhibited by tyrphostin A25. Evaluation of a number of tyrphostins allowed us to identify the requirement of two vicinal hydroxyl groups in the tyrphostin for effective inhibition of cyclase activity. Therefore, our studies are the first to report that nucleotide cyclases are inhibited by tyrphostins and suggest that novel inhibitors based on the tyrphostin scaffold can be developed, which could aid in a greater understanding of nucleotide cyclase structure and function.


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